molecular formula C30H20O11 B10819865 Morelloflavone CAS No. 1414943-37-5

Morelloflavone

Cat. No.: B10819865
CAS No.: 1414943-37-5
M. Wt: 556.5 g/mol
InChI Key: GFWPWSNIXRDQJC-LMSSTIIKSA-N
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Description

Fukugetin has been reported in Garcinia multiflora, Garcinia subelliptica, and other organisms with data available.
also inhibits cruzain;  RN given for (2S-trans)-isomer;  structure in first source

Properties

IUPAC Name

8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPWSNIXRDQJC-LMSSTIIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168574
Record name Morelloflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16851-21-1, 1414943-37-5
Record name Morelloflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morelloflavone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morelloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morelloflavone, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH2KXX2C5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Morelloflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Morelloflavone: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a naturally occurring biflavonoid predominantly found in plants of the Garcinia genus.[1] As a member of the flavonoid class of secondary metabolites, it possesses the characteristic C6-C3-C6 chemical structure.[1] This phytochemical has garnered significant attention within the scientific community for its extensive pharmacological activities.[1] Research has demonstrated its potential as an anti-oxidative, antiviral, anti-inflammatory, and anti-tumor agent.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is a flavone-flavonone dimer.[3] Its complex structure is fundamental to its biological activity. The IUPAC name for this compound is 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₂₀O₁₁[4]
Molecular Weight 556.5 g/mol [4][5]
Exact Mass 556.10056145 Da[4][5]
Appearance Yellow powder[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]
CAS Number 16851-21-1[4]
SMILES C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O[5]

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. These activities include antimicrobial, anti-plasmodial, antioxidant, anti-atherosclerosis, anti-inflammatory, anti-tumor, anti-restenosis, anti-HIV, and apoptotic potential.[1]

Table 2: Summary of Quantitative Biological Data for this compound

Activity TypeAssay/ModelTarget/Cell LineResult (IC₅₀ / Kᵢ)Reference
Anti-angiogenic MTS Assay (Cell Viability)HUVECs~20 µmol/L[2][7]
Anticancer MTS Assay (Cell Viability)PC-3 (Prostate Cancer)>100 µmol/L[7]
Anticancer MTT Assay (Cytotoxicity)MCF-7 (Breast Cancer)55.84 µg/mL[8][9]
Anticancer Inhibition of Glioma CellsU87 and C6Compound no. 1 (a this compound derivative) showed the strongest inhibition.[10]
Antioxidant DPPH Radical Scavenging-49.5 µM[11]
Antioxidant Fe³⁺ Reduction-Absorbance of 0.583 at 400 µg/mL[11]
Enzyme Inhibition HMG-CoA ReductaseHouse Mouse (catalytic domain)Kᵢ = 80.87 ± 0.06 µM (vs HMG-CoA)[12]
Enzyme Inhibition HMG-CoA ReductaseHouse Mouse (catalytic domain)Kᵢ = 103 ± 0.07 µM (vs NADPH)[12]
Enzyme Inhibition Mitotic Kinesin Eg5-Binding Energy = -8.4 kcal/mol (in silico)[6][13]

Mechanism of Action

This compound's diverse biological effects stem from its ability to modulate multiple cellular signaling pathways and enzyme activities.

Anti-Angiogenic and Anticancer Mechanism

This compound inhibits tumor angiogenesis, a critical process for tumor growth and metastasis.[2] It exerts this effect by targeting the activation of Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK signaling pathway.[2] Notably, it achieves this without affecting the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] By suppressing these pathways, this compound inhibits VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[2][7] Furthermore, it can induce cell cycle arrest, causing an accumulation of cells in the G2/M phase.[7]

Morelloflavone_Anti_Angiogenesis_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RhoGTPases RhoA / Rac1 VEGFR2->RhoGTPases Raf Raf VEGFR2->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) RhoGTPases->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis This compound This compound This compound->RhoGTPases This compound->Raf

This compound's inhibition of VEGF-induced signaling.[2]
Enzyme Inhibition

  • HMG-CoA Reductase: this compound acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12][14] It competes with the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12]

  • Mitotic Kinesin Eg5: Computational models and subsequent in vitro analysis show that this compound binds to a putative allosteric pocket on the mitotic kinesin Eg5.[13] This binding inhibits the ATPase activity and motor function of Eg5, which is crucial for cell division, highlighting its potential as an antimitotic agent.[13][15]

Experimental Protocols

This section details methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation from Plant Material

This protocol is a general procedure for isolating biflavonoids like this compound from plant sources such as Garcinia species.[16][17]

Methodology:

  • Drying and Grinding: Dry the plant material (e.g., leaves) in an oven at 45°C for 72 hours and grind into a fine powder.[17]

  • Maceration: Macerate the powdered plant material with methanol (MeOH) at room temperature for 48 hours to create a crude extract.[17]

  • Solvent Partitioning:

    • Submit the crude MeOH extract to liquid-liquid partitioning. First, partition against hexane to remove nonpolar compounds.[17]

    • Dilute the remaining hydroalcoholic fraction with water (e.g., to 30% water) and partition successively with chloroform (CHCl₃) and then ethyl acetate (EtOAc).[17] this compound and other biflavonoids typically concentrate in the EtOAc fraction.

  • Chromatographic Purification:

    • Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, to obtain pure this compound.[17]

Extraction_Workflow Start Dried & Ground Plant Material Maceration Maceration with Methanol Start->Maceration Partitioning Solvent Partitioning (Hexane, CHCl₃, EtOAc) Maceration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom EtOAc Fraction TLC Fraction Monitoring (TLC) ColumnChrom->TLC HPLC Preparative HPLC TLC->HPLC End Pure this compound HPLC->End Migration_Assay_Workflow Start HUVEC Monolayer Inactivation Inhibit Proliferation (Mitomycin C) Start->Inactivation Wounding Create Wound with Pipette Tip Inactivation->Wounding Treatment Treat with VEGF and This compound Wounding->Treatment Incubation Incubate for 8-10 hours Treatment->Incubation Imaging Image and Quantify Migrated Cells Incubation->Imaging End Calculate % Inhibition Imaging->End

References

The Biosynthesis of Morelloflavone in Garcinia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morelloflavone, a prominent biflavonoid found in various Garcinia species, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, focusing on the core biochemical reactions, enzymatic players, and experimental methodologies used in its study. While the complete pathway in Garcinia is yet to be fully elucidated, this document synthesizes the current understanding of flavonoid biosynthesis, the likely mechanism of biflavonoid formation, and provides a framework for future research.

Core Biosynthetic Pathway: From Phenylalanine to Flavonoid Monomers

The biosynthesis of this compound begins with the well-established phenylpropanoid and flavonoid pathways, which generate the monomeric flavonoid units that subsequently undergo dimerization. The initial steps involve the conversion of the amino acid L-phenylalanine into p-coumaroyl-CoA.[1][2]

1. Phenylpropanoid Pathway:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.[3]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central precursor for flavonoid biosynthesis.[1]

2. Flavonoid Biosynthesis (Flavanone Formation):

  • Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4]

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a crucial flavanone intermediate.[1]

Naringenin serves as a branching point for the synthesis of a wide array of flavonoids. For the formation of this compound, which is a dimer of a naringenin derivative and a luteolin derivative, further modifications of the naringenin scaffold are required.

The Dimerization Step: Oxidative Coupling to this compound

The final and most speculative step in this compound biosynthesis is the oxidative coupling of two flavonoid monomers.[5] this compound is specifically a dimer of fukugetin (a C-glycosylated flavanone) and another flavonoid monomer. The precise enzymatic machinery responsible for this dimerization in Garcinia has not yet been identified. However, based on studies of similar coupling reactions in other plant secondary metabolic pathways, two classes of enzymes are considered the most likely candidates:

  • Cytochrome P450 (CYP450) Enzymes: These versatile heme-containing monooxygenases are known to catalyze a wide range of oxidative reactions, including carbon-carbon bond formation.[3][6] Specific CYP450s could be responsible for activating the flavonoid monomers and facilitating their regioselective coupling.

  • Peroxidases (PODs): These enzymes, often located in the cell wall or vacuole, utilize hydrogen peroxide to oxidize a variety of substrates, leading to the formation of radicals that can then couple to form dimers or larger polymers.[7]

The proposed mechanism involves the enzymatic generation of radical species from the flavonoid precursors, followed by a non-enzymatic or enzyme-guided coupling to form the biflavonoid structure.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound in Garcinia species, such as enzyme kinetic parameters, precursor pool sizes, and product yields, are currently not available in the scientific literature. However, to provide a frame of reference for researchers, the following table summarizes representative quantitative data from related flavonoid biosynthetic pathways in other plant species.

EnzymePlant SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Chalcone Synthase (CHS)Medicago sativap-Coumaroyl-CoA1.61.6[4]
Chalcone Synthase (CHS)Petunia hybridap-Coumaroyl-CoA0.80.03N/A
Chalcone Isomerase (CHI)Medicago sativaNaringenin Chalcone10183[1]
Chalcone Isomerase (CHI)Soybean2',4',4-Trihydroxychalcone-183.3[8]

Note: The presented data is for illustrative purposes and may not be directly comparable to the enzymes in Garcinia.

One study has reported the inhibition constants (Ki) of this compound for HMG-CoA reductase, an enzyme in the cholesterol biosynthesis pathway, which is not directly related to its own biosynthesis. The Ki values were 80.87 ± 0.06 µM with respect to HMG-CoA and 103 ± 0.07 µM with respect to NADPH.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods and can be adapted for research on Garcinia species.

Enzyme Extraction from Garcinia Tissue
  • Tissue Homogenization: Freeze fresh Garcinia tissue (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction Buffer: Resuspend the powder in a suitable extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM PMSF, and 10% (w/v) polyvinylpolypyrrolidone).

  • Centrifugation: Centrifuge the homogenate at 4°C for 20 minutes at 15,000 x g to pellet cell debris.

  • Protein Precipitation (Optional): The supernatant, containing the crude enzyme extract, can be subjected to ammonium sulfate precipitation to partially purify the enzymes.

  • Desalting: Remove excess salts from the protein extract using a desalting column (e.g., Sephadex G-25).

Chalcone Synthase (CHS) Enzyme Assay
  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 µM p-coumaroyl-CoA, 30 µM malonyl-CoA, and the crude or purified enzyme extract.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of acidified methanol (e.g., methanol with 1% HCl).

  • Product Analysis: Analyze the formation of naringenin chalcone using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the absorbance at approximately 370 nm.[9]

Chalcone Isomerase (CHI) Enzyme Assay
  • Substrate Preparation: Synthesize naringenin chalcone chemically or enzymatically using a CHS assay.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 µM naringenin chalcone (dissolved in a small amount of methanol), and the enzyme extract.[10]

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate layer.

  • Product Analysis: Analyze the formation of naringenin by HPLC, monitoring at approximately 288 nm.[10]

Heterologous Expression and Purification of Biosynthetic Enzymes
  • Gene Cloning: Isolate the coding sequences of the target genes (e.g., CHS, CHI, candidate CYP450s) from Garcinia cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Transformation: Transform the expression construct into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Protein Expression: Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[11]

In Vitro Oxidative Coupling Assay
  • Reaction Setup: Prepare a reaction mixture containing the purified candidate enzyme (CYP450 or peroxidase), its necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP450s; H₂O₂ for peroxidases), and the flavonoid monomer substrates in a suitable buffer.[12]

  • Incubation: Incubate the reaction under optimized conditions (temperature, pH, time).

  • Product Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products for the formation of this compound and other biflavonoids using LC-MS to determine the mass of the products and compare their fragmentation patterns with an authentic standard.[13]

Visualizations

Biosynthesis_Pathway_of_Morelloflavone_Precursors cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Further_Modifications Further_Modifications Naringenin->Further_Modifications Hydroxylation, Glycosylation, etc. Flavonoid_Monomers Flavonoid_Monomers Further_Modifications->Flavonoid_Monomers

Caption: General biosynthetic pathway leading to flavonoid monomers.

Morelloflavone_Formation cluster_enzyme Proposed Enzymatic Step Flavonoid_Monomer_1 Flavonoid Monomer A Oxidative_Enzyme Oxidative Enzyme (e.g., CYP450, Peroxidase) Flavonoid_Monomer_1->Oxidative_Enzyme Flavonoid_Monomer_2 Flavonoid Monomer B Flavonoid_Monomer_2->Oxidative_Enzyme Radical_Intermediate_1 Radical Intermediate A Oxidative_Enzyme->Radical_Intermediate_1 Oxidation Radical_Intermediate_2 Radical Intermediate B Oxidative_Enzyme->Radical_Intermediate_2 Oxidation This compound This compound Radical_Intermediate_1->this compound Coupling Radical_Intermediate_2->this compound Coupling

Caption: Proposed oxidative coupling mechanism for this compound formation.

Experimental_Workflow cluster_extraction Enzyme Source cluster_assay In Vitro Assay cluster_analysis Product Analysis Garcinia_Tissue Garcinia Tissue Crude_Extract Crude Enzyme Extract Garcinia_Tissue->Crude_Extract Reaction_Mixture Reaction_Mixture Crude_Extract->Reaction_Mixture Recombinant_Expression Recombinant Expression (E. coli / Yeast) Purified_Enzyme Purified Enzyme Recombinant_Expression->Purified_Enzyme Purified_Enzyme->Reaction_Mixture Substrates Substrates Substrates->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Extraction Extraction Incubation->Extraction HPLC HPLC Extraction->HPLC LC_MS LC_MS Extraction->LC_MS Identification_Quantification Identification & Quantification HPLC->Identification_Quantification LC_MS->Identification_Quantification

Caption: General experimental workflow for studying biosynthesis enzymes.

Conclusion

The biosynthesis of this compound in Garcinia is a complex process that builds upon the fundamental pathways of phenylpropanoid and flavonoid metabolism. While the initial steps leading to the formation of flavonoid monomers are well-characterized, the final, crucial step of oxidative dimerization remains an area of active investigation. Future research efforts should focus on the identification and characterization of the specific cytochrome P450s or peroxidases from Garcinia that are responsible for this transformation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to unravel the complete biosynthetic pathway of this medicinally important biflavonoid. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

The Early Discovery and Isolation of Morelloflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morelloflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the early discovery, isolation, and characterization of this promising molecule. It details the historical context of its initial identification, outlines comprehensive experimental protocols for its extraction and purification, and presents its key physicochemical and biological properties in a structured format. Furthermore, this guide visualizes the known signaling pathways affected by this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Introduction: The Emergence of a Bioactive Biflavonoid

This compound, also known by its synonym fukugetin, is a biflavonoid predominantly found in plants of the Garcinia genus.[1] Its discovery traces back to the early phytochemical explorations of these traditionally used medicinal plants. The initial breakthrough in the isolation of a this compound derivative was reported in 1970 by Konoshima and Ikeshiro, who isolated its glycoside, "fukugiside," from Garcinia spicata. This pioneering work laid the foundation for subsequent research into the broader class of biflavonoids and the biological activities of this compound itself.

Physicochemical Properties of this compound

This compound is a complex molecule with the chemical formula C30H20O11 and a molecular weight of 556.5 g/mol .[2] Its structure is characterized by two flavonoid moieties linked together. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C30H20O11[2]
Molecular Weight 556.5 g/mol [2]
IUPAC Name 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[2]
Synonyms Fukugetin[1][2]
CAS Number 16851-21-1[3]

Early Discovery and Isolation: A Historical Perspective

General Experimental Workflow for this compound Isolation

The isolation of this compound typically involves a multi-step process beginning with the extraction of plant material, followed by fractionation and chromatographic purification.

G start Plant Material (e.g., Garcinia sp. leaves, bark) extraction Solvent Extraction (e.g., Acetone, Methanol) start->extraction fractionation Solvent-Solvent Fractionation (e.g., Ethyl Acetate) extraction->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further Purification (e.g., Preparative TLC, HPLC) chromatography->purification end Pure this compound purification->end characterization Structure Elucidation (NMR, MS, IR) end->characterization

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocol (Representative)

1. Plant Material and Extraction:

  • Dried and powdered leaves of Garcinia livingstonei are extracted with acetone at room temperature.[4] The solvent is then removed under reduced pressure to yield a crude extract.

2. Solvent-Solvent Fractionation:

  • The crude acetone extract is subjected to solvent-solvent fractionation to partition compounds based on their polarity.[4] This typically involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is often enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.[5]

  • The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

4. Final Purification:

  • The pooled fractions may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.[4][6]

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[7]

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[8]

Spectroscopic and Biological Activity Data

The following tables summarize key quantitative data for this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey ObservationsReference(s)
¹H-NMR (in CD₃OD) Complex aromatic and aliphatic signals characteristic of a biflavonoid structure.[6]
¹³C-NMR Resonances confirming the presence of 30 carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons.[9]
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.[7]
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups.[8]

Table 3: Biological Activity of this compound

Biological Target/ActivityIC₅₀ / Kᵢ ValueReference(s)
HMG-CoA Reductase Inhibition (Kᵢ) 80.87 ± 0.06 µM (competitive with HMG-CoA)[10]
HMG-CoA Reductase Inhibition (Kᵢ) 103 ± 0.07 µM (non-competitive with NADPH)[10]
RhoA GTPase Activation Inhibition Half-maximal effect at ~5 µmol/L[3]
Rac1 GTPase Activation Inhibition Half-maximal effect at ~5 µmol/L[3]
Antibacterial (MIC against S. aureus) 40 µg/mL[11]
Antibacterial (MIC against E. faecalis) 60 µg/mL[11]

Signaling Pathways Modulated by this compound

Early biological studies have revealed that this compound interacts with key cellular signaling pathways, contributing to its observed pharmacological effects.

Inhibition of HMG-CoA Reductase

This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[10] It acts as a competitive inhibitor with respect to the substrate HMG-CoA.[10] The luteolin subunit of this compound is thought to bind to the active site of the enzyme, specifically interacting with amino acid residues such as Asn755, Glu665, Ser684, Cys561, Asp690, and Ala856, thereby blocking the entry of the natural substrate.[12][13]

G cluster_0 Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... This compound This compound This compound->HMG_CoA_Reductase Inhibits

Inhibition of HMG-CoA Reductase by this compound.
Interference with Rho GTPase and ERK Signaling Pathways

This compound has been shown to inhibit the activation of the small GTPases RhoA and Rac1, which are key regulators of cell migration and angiogenesis.[3] This inhibition, in turn, affects the downstream Raf/MEK/ERK signaling cascade, a crucial pathway involved in cell proliferation and survival.[14] By downregulating the activation of RhoA and Rac1, this compound can suppress the phosphorylation and activation of the kinases in the ERK pathway.[15]

G cluster_0 Rho GTPase Signaling cluster_1 ERK Signaling Pathway This compound This compound RhoA RhoA This compound->RhoA Inhibits Activation Rac1 Rac1 This compound->Rac1 Inhibits Activation Raf Raf RhoA->Raf Rac1->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

References

physical and chemical properties of Morelloflavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Morelloflavone

Introduction

This compound is a naturally occurring biflavonoid predominantly isolated from plants of the Garcinia genus.[1][2] As a member of the flavonoid family, it possesses a characteristic structure composed of two flavonoid units linked by a carbon-carbon bond. This unique structure confers a wide range of biological activities, including antioxidative, anti-inflammatory, antiviral, and antitumor properties, making it a compound of significant interest to researchers in drug discovery and development.[3] This technical guide provides a comprehensive overview of the , details key experimental protocols for its study, and visualizes its interactions with critical biological pathways.

Physical and Chemical Identity

This compound, also known by its synonym Fukugetin, is a chiral molecule with a complex polyphenolic structure.[4] Its identity is well-defined by its systematic nomenclature and structural identifiers.

Table 1: Chemical Identity of this compound

IdentifierValueReference
IUPAC Name 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[4]
CAS Number 16851-21-1[5][6]
Molecular Formula C₃₀H₂₀O₁₁[4][6]
Molecular Weight 556.47 g/mol [5][6]
Synonyms Fukugetin, (+)-Morelloflavone[4][7]
InChIKey GFWPWSNIXRDQJC-LMSSTIIKSA-N[4]
Canonical SMILES C1=CC(=CC=C1[C@@H]2--INVALID-LINK--C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O[1][4]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for this compound

PropertyValueReference / Method
Physical State Solid. (Flavonoids are typically yellow crystalline solids).Inferred
Melting Point 244-245 °C[5]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[3]
XLogP3-AA 4.5Computed by PubChem[4]
Hydrogen Bond Donors 7Computed by PubChem[7]
Hydrogen Bond Acceptors 11Computed by PubChem[7]
Optical Rotation Dextrorotatory [(+)-Morelloflavone]. Specific rotation value not specified in the literature searched.[7]
Lipophilicity

Lipophilicity is a key parameter in drug development, influencing a molecule's ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. The computed XLogP3-AA value of 4.5 for this compound suggests it is a relatively lipophilic compound.[4]

Experimental Protocol: Determination of Lipophilicity (Shake-Flask Method)

The "shake-flask" method is the classical approach for experimentally determining the logP of a compound.

  • Preparation: A solution of this compound is prepared in either n-octanol or water.

  • Partitioning: Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask with a known concentration of this compound.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of this compound in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Solution mix Mix Solution with Both Phases prep_sol->mix prep_phase Prepare Water-Saturated Octanol & Octanol-Saturated Water prep_phase->mix shake Shake to Equilibrate mix->shake separate Centrifuge to Separate Phases shake->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate P = [Octanol]/[Water] Calculate logP = log(P) quantify->calculate

Caption: Workflow for LogP determination via the shake-flask method.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
UV-Vis (in Methanol) Flavonoids typically exhibit two main absorption bands: Band I (cinnamoyl system) at 300–380 nm and Band II (benzoyl system) at 240–280 nm.[8]
Infrared (IR) Expected peaks include: O-H stretching (~3200-3600 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and a complex C=O stretching band (~1600-1650 cm⁻¹) strongly influenced by intramolecular hydrogen bonding.[9]
¹³C NMR (in DMSO-d₆) A complex spectrum showing 30 distinct carbon signals, with characteristic shifts for carbonyl, aromatic, and aliphatic carbons.PubChem[4]
Mass Spectrometry (MS) The fragmentation of "this compound type" biflavonoids is characterized by the loss of a C₆H₆O₃ group (126 amu). Other common flavonoid fragmentations include retro-Diels-Alder (rDA) reactions and losses of CO and H₂O.[10][11]

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways, contributing to its therapeutic potential.

Inhibition of HMG-CoA Reductase

This compound is a known inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][12] It acts as a competitive inhibitor with respect to the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12] This inhibition suggests potential applications as a hypocholesterolemic agent.

G HMGCoA HMG-CoA Mev Mevalonate HMGCoA->Mev NADPH -> NADP+ Chol Cholesterol Biosynthesis Mev->Chol Enzyme HMG-CoA Reductase Enzyme->Mev MF This compound MF->Enzyme Competitive Inhibition

Caption: this compound inhibits the HMG-CoA reductase pathway.
Inhibition of Kinesin Spindle Protein (Eg5)

This compound has been identified as a novel inhibitor of the kinesin spindle protein (Eg5), an essential motor protein for the formation of the bipolar mitotic spindle during cell division. By binding to an allosteric site, it inhibits the ATPase activity of Eg5, leading to mitotic arrest and highlighting its potential as an anticancer agent.[13][14]

G Spindle Mitotic Spindle Poles Bipolar Bipolar Spindle Formation Spindle->Bipolar Pushes poles apart Arrest Mitotic Arrest (Monoastral Spindle) Eg5 Kinesin Eg5 Eg5->Bipolar Eg5->Arrest MF This compound MF->Eg5 Allosteric Inhibition ATP ATP -> ADP + Pi ATP->Eg5 Powers motor

Caption: Allosteric inhibition of Kinesin Eg5 by this compound.
Anti-Angiogenic Activity

This compound inhibits tumor angiogenesis by targeting Rho GTPases and the extracellular signal-regulated kinase (ERK) signaling pathways. By downregulating these pathways, it can suppress the proliferation, migration, and invasion of endothelial cells induced by factors like Vascular Endothelial Growth Factor (VEGF).

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS Ras/Raf/MEK Cascade VEGFR->RAS Rho Rho GTPases VEGFR->Rho ERK ERK RAS->ERK Prolif Cell Proliferation & Migration ERK->Prolif Rho->Prolif Angio Angiogenesis Prolif->Angio MF This compound MF->ERK MF->Rho

Caption: this compound's inhibition of pro-angiogenic pathways.

Experimental Methodologies

Extraction from Plant Material

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) is a green and efficient method for isolating flavonoids like this compound from plant matrices.

  • Sample Preparation: Dried and ground plant material (e.g., from Garcinia species) is packed into an extraction vessel.

  • Parameter Setup: The system is set to the desired temperature (e.g., 35-65°C) and pressure (e.g., 20-35 MPa).[15][16][17] An organic co-solvent, typically ethanol (e.g., 50-95%), is often added to the CO₂ to increase the polarity of the supercritical fluid and enhance flavonoid solubility.[16][18]

  • Extraction: Supercritical CO₂, mixed with the co-solvent, is passed through the extraction vessel. The fluid acts as a solvent, dissolving the target compounds from the plant matrix.

  • Separation: The fluid mixture then flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state and lose its solvating power.

  • Collection: The extracted compounds, including this compound, precipitate out in the separator and are collected for further purification and analysis.

G Plant Ground Plant Material Vessel Extraction Vessel Plant->Vessel Separator Separator Vessel->Separator Supercritical Fluid + Extract Pump High-Pressure CO₂ Pump Pump->Vessel CoSolvent Ethanol Co-Solvent CoSolvent->Vessel Extract Crude this compound Extract Separator->Extract Gas Gaseous CO₂ (Recycled) Separator->Gas

Caption: Workflow for Supercritical CO₂ Fluid Extraction (SFE).
Enzyme Inhibition Assay

This assay measures this compound's ability to inhibit HMG-CoA reductase by monitoring the consumption of the NADPH cofactor.[19][20][21]

  • Reagent Preparation: Prepare assay buffer, a solution of HMG-CoA reductase enzyme, the substrate HMG-CoA, and the cofactor NADPH.[20]

  • Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, NADPH solution, and the test inhibitor (this compound at various concentrations). A control reaction without the inhibitor is also prepared.

  • Initiation: The reaction is initiated by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme.[20]

  • Measurement: The decrease in absorbance at 340 nm is monitored kinetically over time using a spectrophotometer. This decrease corresponds directly to the oxidation of NADPH to NADP⁺ as the enzymatic reaction proceeds.

  • Data Analysis: The rate of NADPH consumption is calculated from the slope of the absorbance vs. time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate of the uninhibited control. IC₅₀ values can be calculated from a dose-response curve.

G Setup 1. Set up Reaction Mix (Buffer, NADPH, this compound) Initiate 2. Initiate Reaction (Add HMG-CoA & Enzyme) Setup->Initiate Measure 3. Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Analyze 4. Calculate Reaction Rate & Percent Inhibition Measure->Analyze Result Determine IC₅₀ Value Analyze->Result

Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.

References

Morelloflavone: A Comprehensive Technical Review of Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morelloflavone, a biflavonoid predominantly found in the Garcinia genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, anti-angiogenic, metabolic, and neuroprotective effects. The information is presented to aid researchers and drug development professionals in understanding and exploring the potential of this natural compound.

Anti-Cancer and Anti-Angiogenic Mechanisms

This compound exhibits potent anti-cancer and anti-angiogenic properties by targeting key signaling pathways involved in tumor growth, proliferation, and the formation of new blood vessels.

Inhibition of Angiogenesis

This compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.

A primary mechanism of this compound's anti-angiogenic effect is its ability to interfere with the Rho GTPase and Extracellular Signal-Regulated Kinase (ERK) signaling pathways. This compound inhibits the activation of RhoA and Rac1, two key members of the Rho GTPase family, which are essential for endothelial cell migration and invasion. However, it has little effect on Cdc42.[1] Furthermore, it suppresses the phosphorylation and activation of the Raf/MEK/ERK pathway kinases, without affecting the activity of VEGF Receptor 2 (VEGFR2).[1] This disruption of downstream signaling ultimately inhibits endothelial cell proliferation, migration, and tube formation.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RhoA RhoA VEGFR2->RhoA Rac1 Rac1 VEGFR2->Rac1 Raf c-Raf VEGFR2->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) RhoA->Angiogenesis Rac1->Angiogenesis MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK p90RSK->Angiogenesis This compound This compound This compound->RhoA This compound->Rac1 This compound->Raf

Figure 1: this compound's Inhibition of Angiogenesis Signaling.
Cytotoxic and Apoptotic Effects in Cancer Cells

This compound has demonstrated cytotoxic activity against various cancer cell lines. In vitro studies on MCF-7 breast cancer cells have shown an IC50 value of 55.84 µg/mL.[2][3] The proposed mechanism involves the modulation of key proteins involved in apoptosis and cell survival.

In silico studies suggest that this compound can block the activity of Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2][3] Additionally, it is predicted to inhibit Tumor Necrosis Factor-alpha (TNF-α), Estrogen Receptor-alpha (ER-α), and Human Epidermal Growth Factor Receptor 2 (HER-2), all of which play crucial roles in the growth and survival of certain cancers.[2][3]

This compound This compound Caspase9 Caspase-9 This compound->Caspase9 Induces TNFa TNF-α This compound->TNFa ERa ER-α This compound->ERa HER2 HER-2 This compound->HER2 Apoptosis Apoptosis Caspase9->Apoptosis CellSurvival Cancer Cell Survival & Proliferation TNFa->CellSurvival ERa->CellSurvival HER2->CellSurvival

Figure 2: this compound's Pro-Apoptotic and Anti-Survival Mechanisms.

Anti-Inflammatory Mechanism

This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory mediators. While the precise cytokine profile modulated by this compound is not fully elucidated in the reviewed literature, flavonoids, in general, are known to inhibit key inflammatory pathways. They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] The anti-inflammatory effects of this compound are also attributed to its inhibitory action on enzymes like secretory phospholipase A2.

Metabolic Regulation

This compound has shown potential in regulating metabolic processes, particularly cholesterol biosynthesis.

Inhibition of HMG-CoA Reductase

This compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] It exhibits competitive inhibition with respect to the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[5]

Parameter Value (µM) Reference
Ki (vs. HMG-CoA) 80.87 ± 0.06[5]
Ki (vs. NADPH) 103 ± 0.07[5]

Table 1: this compound Inhibition Constants for HMG-CoA Reductase

HMGCoA HMG-CoA HMGR HMG-CoA Reductase HMGCoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... This compound This compound This compound->HMGR Competitive Inhibition

Figure 3: this compound's Inhibition of HMG-CoA Reductase.

Neuroprotective Effects

This compound and other biflavonoids have demonstrated neuroprotective potential, particularly in the context of Alzheimer's disease.

Reduction of β-Amyloid Deposition

In a triple transgenic mouse model of Alzheimer's disease, a biflavonoid fraction rich in this compound was shown to reduce the deposition of β-amyloid (βA) peptides in the brain.[7] This was associated with a reduction in βA1-40 and βA1-42 levels and decreased cleavage of the amyloid precursor protein (APP) by BACE1 (β-site APP cleaving enzyme 1).[7]

Other Bioactivities

This compound also exhibits a range of other inhibitory activities against various enzymes.

Protease Inhibition

This compound and its derivatives have been shown to inhibit cysteine and serine proteases.

Enzyme Compound IC50 (µM) Reference
Papain This compound10.5 ± 0.3
Cruzain This compound9.6 ± 1.0

Table 2: this compound's Inhibitory Activity against Proteases

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

The inhibitory effect of this compound on HMG-CoA reductase activity can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Recombinant HMG-CoA reductase (catalytic domain)

  • HMG-CoA

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase in a 96-well plate.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding HMG-CoA.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the IC50 and Ki values by fitting the data to appropriate enzyme inhibition models.

Cell Viability (MTT) Assay

The cytotoxic effects of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for ERK Phosphorylation

The effect of this compound on the phosphorylation of ERK can be determined by Western blot analysis.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture endothelial cells and treat them with VEGF in the presence or absence of different concentrations of this compound.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of ERK phosphorylation.

Conclusion

This compound is a promising natural compound with a wide range of biological activities. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and metabolic disorders highlights its potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and experimental methodologies, to facilitate further research and drug discovery efforts in this area. Further investigation is warranted to fully elucidate its therapeutic potential and to translate these findings into clinical applications.

References

A Comprehensive Review of the Pharmacological Activities of Morelloflavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Morelloflavone, a biflavonoid predominantly found in plants of the Garcinia genus, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Structurally composed of naringenin and luteolin moieties, this natural compound has demonstrated a wide array of therapeutic potentials, including anti-inflammatory, antioxidant, anticancer, and enzyme-inhibiting properties.[3][4] This technical guide provides a comprehensive review of the current state of research on this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical molecular pathways to support ongoing and future drug discovery and development efforts.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes implicated in human diseases, positioning it as a promising candidate for therapeutic development.

HMG-CoA Reductase Inhibition

This compound exhibits significant inhibitory activity against 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] This positions it as a potential natural statin alternative for managing hypercholesterolemia. The mechanism of inhibition is competitive with respect to the substrate HMG-CoA and non-competitive towards the cofactor NADPH.[3] In silico studies suggest that this compound occupies the HMG-binding pocket on the enzyme, effectively blocking substrate access.[5]

Table 1: Quantitative Data on HMG-CoA Reductase Inhibition by this compound

Enzyme TargetInhibitorSubstrate/CofactorInhibition Constant (Kᵢ)Experimental ModelReference
HMG-CoA ReductaseThis compoundHMG-CoA80.87 ± 0.06 µMCatalytic domain of mouse HMG-CoA reductase[3]
HMG-CoA ReductaseThis compoundNADPH103 ± 0.07 µMCatalytic domain of mouse HMG-CoA reductase[3]
HMG-CoA ReductaseNaringenin (subunit)HMG-CoA83.58 ± 4.37 µMCatalytic domain of mouse HMG-CoA reductase[3]
HMG-CoA ReductaseLuteolin (subunit)HMG-CoA83.59 ± 0.94 µMCatalytic domain of mouse HMG-CoA reductase[3]

The inhibitory effect of this compound on HMG-CoA reductase was assessed using an in vitro enzymatic assay. The catalytic domain of house mouse HMG-CoA reductase was utilized. The assay measures the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA. This compound was introduced at varying concentrations to determine its effect on enzyme kinetics. Inhibition constants (Kᵢ) were calculated by analyzing the enzyme's activity in the presence of different concentrations of the inhibitor and the substrate (HMG-CoA) or cofactor (NADPH).[3]

HMG_CoA_Reductase_Inhibition cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Enzyme HMG-CoA Reductase (Active Site) HMG_CoA->Enzyme Substrate Binding Cholesterol Cholesterol Mevalonate->Cholesterol ... This compound This compound This compound->Enzyme Competitively Binds Anti_Angiogenesis_Pathway cluster_Rho Rho GTPase Pathway cluster_MAPK MAPK/ERK Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RhoA RhoA VEGFR2->RhoA Rac1 Rac1 VEGFR2->Rac1 Raf Raf VEGFR2->Raf This compound This compound This compound->RhoA Inhibits Activation This compound->Rac1 Inhibits Activation This compound->Raf Inhibits Phosphorylation Migration Cell Migration & Invasion RhoA->Migration Rac1->Migration MEK MEK Raf->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

References

Morelloflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biflavonoid Morelloflavone, Including its Physicochemical Properties, Biological Activities, and Associated Experimental Protocols.

Abstract

This compound, a naturally occurring biflavonoid predominantly found in the Garcinia genus, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its biological effects, supported by quantitative data. Furthermore, this document outlines detailed protocols for key experimental assays and visual representations of its mechanism of action to facilitate further research and drug development endeavors.

Chemical and Physical Properties

This compound is a biflavonoid composed of apigenin and luteolin moieties. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference
CAS Number 16851-21-1[1][2]
Molecular Formula C30H20O11[1][2]
Molecular Weight 556.48 g/mol [1]

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and enzyme-inhibiting properties. The following tables summarize key quantitative data from various studies.

Anti-Angiogenic and Anti-Tumor Activity

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It also directly impacts cancer cell viability and proliferation.

ParameterCell Line/ModelValueReference
IC50 (VEGF-induced endothelial cell viability) Human Umbilical Vein Endothelial Cells (HUVECs)20 µmol/L
Cell Cycle Arrest (G0/G1 phase) HUVECsDecrease from 82.06% to 50.23%
Cell Cycle Arrest (G2/M phase) HUVECsIncrease from 12.57% to 29.99%
Enzyme Inhibition

This compound is a known inhibitor of several key enzymes, including HMG-CoA reductase, which is a rate-limiting enzyme in cholesterol biosynthesis.

EnzymeSubstrate/ConditionInhibition Constant (Ki)Reference
HMG-CoA Reductase HMG-CoA80.87 ± 0.06 µM[3]
HMG-CoA Reductase NADPH103 ± 0.07 µM[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic effects by targeting key signaling pathways, notably the Vascular Endothelial Growth Factor (VEGF)-induced Rho GTPases and Extracellular Signal-Regulated Kinase (ERK) pathways.

Morelloflavone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RhoGTPases Rho GTPases (RhoA, Rac1) VEGFR2->RhoGTPases Activates Raf Raf VEGFR2->Raf Activates This compound This compound This compound->RhoGTPases Inhibits This compound->Raf Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) RhoGTPases->Angiogenesis Promotes MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Angiogenesis Promotes

This compound's inhibition of the VEGF-induced signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of endothelial or cancer cells.

Materials:

  • 96-well plates

  • Cells of interest (e.g., HUVECs)

  • Complete culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • 6-well plates

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution.

Western Blot Analysis for ERK Pathway

Objective: To determine the effect of this compound on the phosphorylation of ERK.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and then lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., GAPDH) for normalization.

HMG-CoA Reductase Activity Assay

Objective: To measure the inhibitory effect of this compound on HMG-CoA reductase activity.

Materials:

  • Recombinant HMG-CoA reductase

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • HMG-CoA substrate

  • NADPH

  • This compound

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme.

  • Add different concentrations of this compound or a vehicle control to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

  • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides foundational information and detailed experimental protocols to aid researchers in their exploration of this compound's mechanisms of action and its potential applications in drug discovery and development. The provided data and methodologies offer a solid starting point for designing and conducting robust scientific studies.

References

Methodological & Application

Application Notes and Protocols: Morelloflavone from Garcinia dulcis Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and biological evaluation of Morelloflavone, a bioactive biflavonoid isolated from the leaves of Garcinia dulcis.

Introduction

This compound, a prominent biflavonoid found in various parts of Garcinia dulcis, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3][4] This compound has demonstrated potent anti-cancer, anti-angiogenic, and cholesterol-lowering properties.[1][3][4][5] These attributes make this compound a compelling candidate for further investigation in drug discovery and development programs.

This document outlines the essential procedures for isolating this compound from Garcinia dulcis leaves and provides detailed protocols for assessing its biological activity in three key areas: HMG-CoA reductase inhibition, in vitro angiogenesis, and induction of autophagy.

Extraction and Purification of this compound

The following protocol describes a general method for the extraction and purification of this compound from Garcinia dulcis leaves, based on established phytochemical techniques for flavonoid isolation.

Protocol 1: Extraction and Purification

1. Plant Material and Extraction:

  • Air-dry fresh leaves of Garcinia dulcis in the shade and then grind them into a fine powder.

  • Macerate the powdered leaves in methanol at a ratio of approximately 1:10 (w/v) for 72 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

2. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in distilled water.

  • Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds.

  • Subsequently, partition the aqueous layer with ethyl acetate. The ethyl acetate fraction is expected to contain this compound.

  • Concentrate the ethyl acetate fraction to dryness.

3. Column Chromatography:

  • Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent like chloroform as the slurry.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 95:5, 90:10, 85:15 v/v).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 9:1 v/v) solvent system.

  • Combine the fractions that show a prominent spot corresponding to this compound (visualized under UV light).

4. Preparative Thin-Layer Chromatography (Prep-TLC):

  • For final purification, use preparative TLC plates coated with silica gel.

  • Apply the concentrated, this compound-rich fraction as a band onto the prep-TLC plate.

  • Develop the plate using a suitable solvent system, such as chloroform:ethyl acetate (e.g., 40:60 v/v).

  • Visualize the separated bands under UV light.

  • Scrape the band corresponding to this compound from the plate.

  • Elute the compound from the silica gel using a polar solvent like methanol or acetone.

  • Filter and evaporate the solvent to obtain purified this compound.

Experimental Workflow for this compound Extraction and Purification

G Start Garcinia dulcis Leaves Maceration Maceration with Methanol Start->Maceration Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Maceration->Partitioning ColumnChrom Column Chromatography (Silica Gel, Chloroform:Methanol gradient) Partitioning->ColumnChrom PrepTLC Preparative TLC (Silica Gel, Chloroform:Ethyl Acetate) ColumnChrom->PrepTLC End Purified this compound PrepTLC->End

A simplified workflow for the extraction and purification of this compound.

Biological Activity Assays

The following are detailed protocols for evaluating the biological activities of purified this compound.

Protocol 2: HMG-CoA Reductase Inhibition Assay (Colorimetric)

This assay measures the inhibition of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in each well of a 96-well plate.

  • Add varying concentrations of this compound to the test wells. Include a positive control (e.g., pravastatin) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding HMG-CoA reductase to all wells.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Calculate the rate of NADPH consumption (decrease in absorbance over time).

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the HMG-CoA reductase activity.

Protocol 3: In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well cell culture plate

  • This compound stock solution

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

  • Add varying concentrations of this compound to the cell suspension.

  • Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.

Protocol 4: Autophagy Induction Assay (Western Blot for LC3-II and p62)

This protocol determines the effect of this compound on autophagy by measuring the levels of the autophagy markers LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

  • Cancer cell line (e.g., A172 human glioblastoma cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: rabbit anti-LC3 and rabbit anti-p62

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the ratio of LC3-II to LC3-I and the levels of p62 relative to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: HMG-CoA Reductase Inhibition by this compound

ParameterValueSubstrateEnzyme SourceReference
Ki80.87 ± 0.06 µMHMG-CoAHouse mouse HMG-CoA reductase[3][4][5]
Ki103 ± 0.07 µMNADPHHouse mouse HMG-CoA reductase[3][4][5]

Table 2: Cytotoxic Activity (IC50) of Garcinia dulcis Extract Containing this compound

Cell LineIC50 (µg/mL)AssayReference
A172 (Human Glioblastoma)29.03 ± 0.18MTT[1][6]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer progression and other diseases.

ERK Signaling Pathway Inhibition in Angiogenesis

This compound inhibits tumor angiogenesis by targeting the Rho GTPases and the downstream Raf/MEK/ERK signaling pathway.[7] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RhoGTPases RhoA / Rac1 VEGFR2->RhoGTPases Raf Raf RhoGTPases->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis This compound This compound This compound->Inhibition Inhibition->RhoGTPases Inhibition->Raf

This compound inhibits the ERK signaling pathway in angiogenesis.

Autophagy Induction Pathway

This compound can induce autophagic cell death in cancer cells, such as glioblastoma.[1][6] This process is characterized by the formation of autophagosomes and the degradation of cellular components. The conversion of LC3-I to LC3-II and the degradation of p62 are key indicators of autophagic flux.

G This compound This compound AutophagyInduction Autophagy Induction This compound->AutophagyInduction Autophagosome Autophagosome Formation AutophagyInduction->Autophagosome LC3 LC3-I -> LC3-II Autophagosome->LC3 p62 p62 Degradation Autophagosome->p62 CellDeath Autophagic Cell Death Autophagosome->CellDeath

This compound induces autophagy leading to cell death.

References

Application Notes: Isolation, Purification, and Analysis of Morelloflavone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morelloflavone is a bioactive biflavonoid predominantly found in various species of the Garcinia genus, such as Garcinia dulcis, Garcinia morella, and Garcinia brasiliensis[1][2][3]. This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities[3][4][5]. Notably, research has demonstrated that this compound can inhibit tumor angiogenesis by targeting and suppressing the Rho GTPases and ERK signaling pathways[1][6]. These attributes make this compound a promising candidate for drug development and therapeutic applications.

These application notes provide a comprehensive protocol for the isolation and purification of this compound from plant sources, its quantitative analysis via High-Performance Liquid Chromatography (HPLC), and an overview of its mechanism of action in inhibiting key cellular signaling pathways.

Experimental Protocols

Part 1: Extraction of this compound from Plant Material

This protocol outlines the initial extraction of a crude flavonoid-rich fraction from Garcinia species.

1.1. Materials and Reagents:

  • Dried and powdered plant material (e.g., epicarp, leaves, or flowers of Garcinia sp.)

  • Solvents: Ethyl Acetate, Acetone, Methanol, Ethanol (HPLC grade)[3][7][8]

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Grinder or mill

1.2. Extraction Procedure:

  • Preparation: Air-dry the collected plant material in the shade to preserve phytochemical integrity. Once thoroughly dried, grind the material into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as ethyl acetate or acetone. A common ratio is 1:10 (w/v)[8].

    • Perform the extraction at room temperature for a period of 24-72 hours with periodic agitation to ensure thorough extraction. Alternatively, use methods like Soxhlet or ultrasonic-assisted extraction for improved efficiency[9].

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

    • Repeat the extraction process on the residue two to three more times to ensure complete recovery of the compounds.

    • Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 40-45°C to obtain the crude extract[3].

Part 2: Purification of this compound

This section details a multi-step chromatographic process to isolate this compound from the crude extract.

2.1. Liquid-Liquid Partitioning (Optional Pre-purification):

  • The crude extract can be partitioned between an immiscible solvent pair (e.g., hexane and methanol) to remove non-polar compounds like fats and waxes, thereby enriching the flavonoid content in the polar (methanolic) phase.

2.2. Column Chromatography using Sephadex LH-20: Sephadex LH-20 is a versatile medium for separating flavonoids based on molecular size and polarity[10].

  • Column Packing: Prepare a column with Sephadex LH-20 gel, equilibrated with the initial mobile phase (e.g., 100% methanol).

  • Sample Loading: Dissolve the crude or pre-purified extract in a minimal amount of methanol and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in water (e.g., starting from 100% methanol and gradually increasing the water percentage) or chloroform-methanol mixtures[10].

  • Fraction Collection: Collect the eluate in fractions and monitor using Thin Layer Chromatography (TLC) to identify fractions containing this compound. Pool the fractions that show a prominent spot corresponding to a this compound standard.

2.3. High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an efficient liquid-liquid chromatography technique that avoids irreversible adsorption onto a solid support, leading to high product purity[11].

  • Solvent System Selection: A two-phase solvent system is critical. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water (e.g., 1:0.8:1:1, v/v)[12].

  • Operation: The enriched fractions from the previous step are subjected to HSCCC. The lower aqueous phase can be used as the mobile phase, while the upper organic phase serves as the stationary phase[12].

  • Purification: The sample is injected, and the separation is monitored with a UV detector. Fractions corresponding to the this compound peak are collected to yield a highly purified compound.

Data Presentation

Table 1: HPLC Parameters for Quantitative Analysis of this compound

The quantification of this compound is typically performed using reverse-phase HPLC with a UV-Vis detector[13].

ParameterSpecificationReference
HPLC System Waters 2695 Alliance or similar[13][14]
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[13][14]
Mobile Phase Gradient of Acetonitrile/Methanol and Acidified Water (e.g., 0.1% formic acid)[13][14]
Flow Rate 1.0 mL/min[15]
Detection UV-Vis Diode Array Detector (DAD)[13]
Wavelength 280 nm[16]
Column Temp. 30-35°C[14][15]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound.

G cluster_start Step 1: Preparation & Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Plant Garcinia sp. Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetone) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Liquid-Liquid Partitioning (Optional) CrudeExtract->Partition Sephadex Column Chromatography (Sephadex LH-20) Partition->Sephadex HSCCC Final Purification (HSCCC or Prep-HPLC) Sephadex->HSCCC Pure Pure this compound HSCCC->Pure Analysis Quantitative & Structural Analysis (HPLC, NMR, MS) Pure->Analysis

Workflow for this compound isolation and purification.
Signaling Pathway Inhibition by this compound

This compound exerts its anti-angiogenic effects by inhibiting key signaling pathways downstream of the VEGF receptor, specifically the Rho GTPases and ERK pathways.[1][6] It does not, however, directly inhibit the VEGFR2 activation itself[6].

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates RhoGTPases Rho GTPases (RhoA, Rac1) VEGFR2->RhoGTPases Activates ERK_Pathway Raf/MEK/ERK Pathway VEGFR2->ERK_Pathway Activates Angiogenesis Cell Proliferation, Migration, Angiogenesis RhoGTPases->Angiogenesis ERK_Pathway->Angiogenesis This compound This compound This compound->RhoGTPases Inhibits This compound->ERK_Pathway Inhibits

This compound inhibits VEGF-induced signaling pathways.

References

Application Notes and Protocols: Using Morelloflavone in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morelloflavone, a biflavonoid predominantly isolated from plants of the Garcinia genus, has garnered significant interest in oncological research.[1][2][3] Preclinical studies have demonstrated its potential as an anticancer agent through various mechanisms, including the inhibition of tumor angiogenesis, induction of cell cycle arrest, and modulation of key signaling pathways.[1][2][4] This document provides detailed application notes and standardized protocols for investigating the effects of this compound on in vitro cancer cell line models, intended to support researchers in the fields of cancer biology and drug discovery.

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach. A primary mechanism is the inhibition of tumor angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2] It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells.[1][2] This anti-angiogenic activity is mediated by targeting Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK signaling pathway.[1][2]

Furthermore, this compound can induce cell cycle arrest, primarily at the G2/M phase, in endothelial cells and at the S and G2/M phases in glioblastoma cells.[1][4] In some cancer cell lines, such as human glioblastoma, it promotes autophagic cell death associated with endoplasmic reticulum (ER) stress.[4] this compound has also been identified as an inhibitor of the mitotic kinesin Eg5, a protein essential for the formation of the bipolar mitotic spindle, which can lead to mitotic arrest.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound's effects on cancer and endothelial cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeAssayIC50 ValueCitation
PC-3Prostate CancerMTS Assay> 100 µM[1][2]
HUVECsEndothelial (VEGF-induced)MTS Assay~20 µM[1][2]
HUVECsEndothelial (normal culture)MTS Assay~80 µM[2]
MCF-7Breast CancerMTT Assay55.84 µg/mL (~100.3 µM)[6]
U87GlioblastomaNot SpecifiedActive (Concentration not specified)[3]
C6GliomaNot SpecifiedActive (Concentration not specified)[3]

Table 2: Effect of this compound on Cell Cycle Distribution in HUVECs

Treatment% of Cells in G0/G1% of Cells in G2/MCitation
Control82.06%12.57%[1][2]
This compound50.23%29.99%[1][2]

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines using a tetrazolium-based assay.

Workflow for Cell Viability Assay

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: Assay seed Seed cells in 96-well plates treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTS/MTT reagent incubate->add_reagent read_plate Read absorbance add_reagent->read_plate

Caption: A generalized workflow for assessing cell viability using MTS or MTT assays.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[1]

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and then treat with this compound at the desired concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like ERK and Rho GTPases.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-RhoA, anti-Rac1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression. The diagrams below illustrate the inhibitory effects of this compound on the Rho GTPase and ERK signaling pathways.

Inhibition of Rho GTPase and ERK Signaling by this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 RhoA RhoA VEGFR2->RhoA Rac1 Rac1 VEGFR2->Rac1 Raf Raf VEGFR2->Raf Proliferation Cell Proliferation, Migration, Angiogenesis RhoA->Proliferation Rac1->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->RhoA This compound->Rac1 This compound->Raf VEGF VEGF VEGF->VEGFR2

Caption: this compound inhibits angiogenesis by targeting RhoA, Rac1, and the Raf/MEK/ERK pathway.

Conclusion

This compound is a promising natural compound with multifaceted anticancer properties. The protocols and data presented in this document provide a framework for the in vitro investigation of this compound's efficacy and mechanism of action in various cancer cell lines. Adherence to standardized protocols is crucial for generating reproducible and comparable data, which will be vital for the further development of this compound as a potential therapeutic agent.

References

Morelloflavone: Application Notes and Protocols for Angiogenesis Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Morelloflavone, a biflavonoid extracted from Garcinia dulcis, in the study of angiogenesis in various animal and in vitro models. This compound has demonstrated significant anti-angiogenic properties, making it a compound of interest for cancer therapeutics and other diseases characterized by pathological blood vessel formation.[1][2][3] This document outlines the key quantitative data from relevant studies, detailed experimental protocols, and the signaling pathways implicated in this compound's mechanism of action.

Data Presentation

The anti-angiogenic effects of this compound have been quantified in several key assays. The following tables summarize the significant findings.

Table 1: In Vitro Anti-Angiogenic Activities of this compound on HUVECs

AssayEndpointThis compound ConcentrationResult
Cell Viability (VEGF-induced)Inhibition of cell viability5 µmol/LSignificant inhibition
20 µmol/LHalf-maximal inhibition (IC50)
Cell Migration (Wound-healing)Inhibition of HUVEC migration1 µmol/LSignificant inhibition
Tube FormationInhibition of capillary-like structure formation10 µmol/L50% inhibition
50 µmol/LComplete inhibition

Data extracted from a study on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Vascular Endothelial Growth Factor (VEGF).[1][2]

Table 2: Ex Vivo and In Vivo Anti-Angiogenic Effects of this compound

ModelAssayTreatmentKey Findings
Rat AortaAortic Ring AssayThis compound (5 µmol/L)Almost complete inhibition of microvessel sprouting.[1][2]
C57BL/6 MiceMatrigel Plug AssayThis compound (2 µmol/L and 10 µmol/L) in Matrigel plugs containing VEGF.Dose-dependent inhibition of new blood microvessel formation.[1][2]
SCID MicePC-3 Prostate Cancer XenograftThis compound (8 mg/kg/day, intraperitoneal injection)- Tumor volume increase: 53.80 to 237.40 mm³ (vs. 51.18 to 1143.93 mm³ in control).- Average tumor weight: 0.116 g (vs. 0.272 g in control).- Blood vessel number: 8.6 per high-power field (vs. 18.60 in control).[4][5]

Signaling Pathway Analysis

This compound exerts its anti-angiogenic effects by targeting specific downstream signaling pathways initiated by VEGF, without affecting the activation of VEGF Receptor 2 (VEGFR2) itself.[1][2] The primary pathways identified are the Rho GTPases and the Raf/MEK/ERK signaling cascades.

Below is a diagram illustrating the proposed mechanism of action.

Morelloflavone_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RhoA RhoA VEGFR2->RhoA Activates Rac1 Rac1 VEGFR2->Rac1 Activates Cdc42 Cdc42 VEGFR2->Cdc42 Activates Raf Raf VEGFR2->Raf Activates This compound This compound This compound->RhoA Inhibits This compound->Rac1 Inhibits This compound->Raf Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) RhoA->Angiogenesis Rac1->Angiogenesis MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Angiogenesis

Caption: this compound's anti-angiogenic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ex Vivo Rat Aortic Ring Assay

This assay assesses the effect of this compound on microvessel sprouting from an explanted aorta.

Materials:

  • Thoracic aorta from a 6-8 week old Sprague-Dawley rat.

  • Growth factor-reduced Matrigel.

  • DMEM medium supplemented with fetal bovine serum (FBS).

  • This compound stock solution.

  • Surgical instruments (scissors, forceps).

  • 24-well culture plates.

Protocol:

  • Aseptically dissect the thoracic aorta and place it in a sterile dish containing cold phosphate-buffered saline (PBS).

  • Carefully remove the periaortic fibroadipose tissue.

  • Cross-section the aorta into 1-2 mm thick rings.

  • Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Place one aortic ring in the center of each well.

  • Cover the ring with an additional layer of Matrigel and incubate at 37°C for 30 minutes to solidify.

  • Add DMEM medium containing the desired concentration of this compound (e.g., 5 µmol/L) or vehicle control to each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor and photograph the sprouting of microvessels from the aortic rings daily for 7-14 days.

  • Quantify the extent of sprouting by measuring the length and number of microvessels.

In Vivo Mouse Matrigel Plug Assay

This in vivo assay evaluates the effect of this compound on VEGF-induced angiogenesis.

Materials:

  • 5-6 week old C57BL/6 mice.

  • Growth factor-reduced Matrigel.

  • Recombinant murine VEGF.

  • This compound.

  • Heparin.

  • Ice-cold syringes.

Protocol:

  • Thaw Matrigel on ice.

  • Prepare the Matrigel mixture on ice by adding VEGF (e.g., 150 ng/mL), heparin (e.g., 10 units/mL), and the desired concentration of this compound (e.g., 2 µmol/L or 10 µmol/L) or vehicle control.

  • Anesthetize the mice.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

  • After 7 days, euthanize the mice and excise the Matrigel plugs.

  • Photograph the plugs to observe vascularization (indicated by a reddish color).

  • For quantitative analysis, homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit, which correlates with the number of red blood cells and thus the extent of angiogenesis.

  • Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for endothelial cell markers like CD31 to visualize and quantify microvessel density.

In Vivo Xenograft Tumor Angiogenesis Model

This model assesses the impact of this compound on tumor growth and the associated angiogenesis in an immunodeficient mouse model.

Materials:

  • 5-6 week old male SCID (Severe Combined Immunodeficiency) mice.

  • PC-3 human prostate cancer cells.

  • Matrigel.

  • This compound solution for injection.

  • Calipers for tumor measurement.

Protocol:

  • Harvest PC-3 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2x10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., approximately 50 mm³).

  • Randomly assign the mice to a treatment group (e.g., 8 mg/kg/day this compound, intraperitoneal injection) and a control group (vehicle).

  • Administer the treatment daily.

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice to assess toxicity.

  • After a predetermined period (e.g., 15 days), euthanize the mice and excise the tumors.

  • Weigh the tumors.

  • Fix the tumors in a tissue fixative (e.g., HistoChoice MB), embed in paraffin, and prepare 5-µm sections.

  • Stain the sections with a blood vessel-specific staining kit or perform immunohistochemistry for an endothelial marker (e.g., CD31).

  • Quantify tumor angiogenesis by counting the number of blood vessels per high-power field under a microscope.

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the anti-angiogenic properties of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Models cluster_analysis Analysis invitro_start HUVEC Culture proliferation Proliferation Assay invitro_start->proliferation migration Migration Assay invitro_start->migration tube_formation Tube Formation Assay invitro_start->tube_formation aortic_ring Aortic Ring Assay quantification Quantitative Analysis proliferation->quantification migration->quantification tube_formation->quantification matrigel_plug Matrigel Plug Assay aortic_ring->quantification xenograft Xenograft Model matrigel_plug->quantification xenograft->quantification mechanism Mechanism of Action Studies quantification->mechanism

Caption: General workflow for angiogenesis studies.

References

Application Notes and Protocols for the Semi-Synthesis of Morelloflavone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of Morelloflavone derivatives, detailing experimental protocols, and summarizing their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound, a naturally occurring biflavonoid found predominantly in the Garcinia genus, has garnered significant scientific interest due to its diverse pharmacological properties.[1] It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antimicrobial effects.[1] The semi-synthesis of this compound derivatives through chemical modification of its hydroxyl groups offers a promising strategy to enhance its therapeutic potential, improve its pharmacokinetic profile, and explore structure-activity relationships (SAR). This document outlines protocols for the preparation of acetyl, methyl, and butanoyl derivatives of this compound and presents their inhibitory activities against various proteases.

Data Presentation

The following table summarizes the in vitro inhibitory activities of semi-synthetic this compound derivatives against the cysteine proteases papain and cruzain, and the serine protease trypsin. The data is presented as the half-maximal inhibitory concentration (IC50).

CompoundDerivative TypeTarget EnzymeIC50 (µM)
This compound-Papain10.5 ± 0.3
Cruzain9.6 ± 1.0
Trypsin> 50
This compound-penta-O-acetylAcetylatedPapain0.60 ± 0.02
Cruzain> 50
Trypsin25.5 ± 1.5
This compound-penta-O-methylMethylatedPapain15.4 ± 0.7
Cruzain> 50
Trypsin1.64 ± 0.11
This compound-penta-O-butanoylButanoylatedCruzain8.1 ± 0.6
Trypsin> 50

Data sourced from Gontijo et al., 2012.

Experimental Protocols

Detailed methodologies for the semi-synthesis of this compound derivatives are provided below. These protocols are based on established acylation and alkylation reactions of flavonoids.

Protocol 1: Penta-Acetylation of this compound

This protocol describes the esterification of the hydroxyl groups of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in a mixture of anhydrous DCM and dry pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain this compound-7,4',7'',3''',4'''-penta-O-acetyl.

Protocol 2: Penta-Methylation of this compound

This protocol details the etherification of the hydroxyl groups of this compound using dimethyl sulfate.

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3, anhydrous)

  • Acetone (anhydrous)

  • Ammonium hydroxide (NH4OH) solution

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound in anhydrous acetone, add anhydrous K2CO3.

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate dropwise to the reaction mixture.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove K2CO3.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and add a small amount of ammonium hydroxide solution to quench any remaining DMS.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound-7,4',7'',3''',4'''-penta-O-methyl.

Protocol 3: Penta-Butanoylation of this compound

This protocol describes the esterification of this compound with butanoyl chloride.

Materials:

  • This compound

  • Butanoyl chloride

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Follow the same initial steps as in Protocol 1, dissolving this compound in anhydrous DCM and dry pyridine under a nitrogen atmosphere and cooling to 0°C.

  • Slowly add butanoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 5-8).

  • Purify the resulting crude product by silica gel column chromatography with a suitable solvent gradient to obtain this compound-7,4',7'',3''',4'''-penta-O-butanoyl.

Mandatory Visualizations

Signaling Pathway of this compound

Morelloflavone_Signaling_Pathway This compound This compound RhoGTPases Rho GTPases (RhoA, Rac1) This compound->RhoGTPases Inhibits ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway Inhibits Angiogenesis Tumor Angiogenesis RhoGTPases->Angiogenesis Promotes ERK_Pathway->Angiogenesis Promotes

Caption: this compound inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways.

Experimental Workflow for Semi-Synthesis

Semi_Synthesis_Workflow Start Start: this compound Reaction Semi-synthetic Reaction (Acetylation, Methylation, or Butanoylation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Enzyme Inhibition Assay) Characterization->Bioassay End End: Bioactive Derivative Bioassay->End

Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Logical Relationship of Semi-Synthetic Modifications

Modification_Logic This compound This compound (Multiple -OH groups) Modification Chemical Modification This compound->Modification Acetylation Acetylation (Esterification) Modification->Acetylation Methylation Methylation (Etherification) Modification->Methylation Butanoylation Butanoylation (Esterification) Modification->Butanoylation Derivatives Semi-synthetic Derivatives Acetylation->Derivatives Methylation->Derivatives Butanoylation->Derivatives

Caption: Logical flow from this compound to its semi-synthetic derivatives via chemical modification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morelloflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morelloflavone, a biflavonoid predominantly found in plants of the Garcinia genus, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, and potential anti-cancer properties. As research into the therapeutic potential of this compound expands, the need for robust and reliable analytical methods for its quantification in various matrices becomes crucial. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the separation, identification, and quantification of flavonoids and biflavonoids. This document provides a detailed application note and protocol for the analysis of this compound using HPLC.

Principle of the Method

Reverse-phase HPLC is the most common approach for the analysis of flavonoids like this compound. This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. Detection is typically achieved using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. A wavelength of 280 nm has been shown to be effective for the detection of this compound.[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust sample preparation protocol is essential to ensure accurate and reproducible HPLC analysis. The following is a general procedure for the extraction of this compound from the dried and powdered plant material (e.g., bark, leaves, or fruit peel of Garcinia species).

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material and place it in a conical flask.

    • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a separate flask.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Liquid-Liquid Partitioning (Optional, for sample clean-up):

    • Redissolve the dried extract in 20 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel and extract three times with 20 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Sample Reconstitution and Filtration:

    • Reconstitute the dried extract (from step 2 or 3) in a known volume (e.g., 5 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC Method for this compound Analysis

The following HPLC method is a recommended starting point for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and sample matrix.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm[1]
Injection Volume 10 µL

Data Presentation

Quantitative analysis of this compound requires method validation to ensure accuracy, precision, and reliability. The following table summarizes typical validation parameters for an HPLC method for flavonoid analysis.

Table 2: Representative Quantitative Data for a Validated HPLC Method

ParameterTypical ValueDescription
Retention Time (t_R) Analyte-specificThe time it takes for the analyte to elute from the column.
Linearity (R²) > 0.999The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and peak area.
Limit of Detection (LOD) 0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, often determined by spike and recovery experiments.

Mandatory Visualization

Signaling Pathway of this compound's Anti-Angiogenic Activity

This compound has been shown to inhibit tumor angiogenesis by targeting the Rho GTPases and ERK signaling pathways.[2][3] The following diagram illustrates this inhibitory effect.

Morelloflavone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR2 RhoGTPases Rho GTPases (RhoA, Rac1) VEGFR2->RhoGTPases Raf Raf VEGFR2->Raf VEGF VEGF VEGF->VEGFR2 GeneExpression Gene Expression (Proliferation, Migration, Invasion) RhoGTPases->GeneExpression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneExpression This compound This compound This compound->RhoGTPases This compound->Raf Angiogenesis Angiogenesis GeneExpression->Angiogenesis

Caption: this compound inhibits angiogenesis by targeting Rho GTPases and the Raf/MEK/ERK pathway.

Experimental Workflow for HPLC Analysis

The logical flow of the experimental process from sample to result is depicted in the following diagram.

HPLC_Workflow Start Start: Plant Material Extraction Extraction (Methanol, Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Processing Data Processing (Peak Integration, Quantification) HPLC_Analysis->Data_Processing Result Result: this compound Concentration Data_Processing->Result

Caption: Workflow for the HPLC analysis of this compound from plant material.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using HPLC. The described sample preparation and HPLC methods offer a solid foundation for researchers, scientists, and drug development professionals working with this promising bioactive compound. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable quantitative data. The provided diagrams offer a visual representation of the underlying biological mechanism of this compound and the experimental workflow, facilitating a deeper understanding of the subject matter.

References

Morelloflavone: A Promising Biflavonoid for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Morelloflavone, a biflavonoid predominantly found in the Garcinia genus, has emerged as a compelling lead compound for drug development due to its diverse and potent pharmacological activities.[1][2] This biflavonoid, structurally composed of apigenin and luteolin moieties, has demonstrated significant potential in various therapeutic areas, including oncology, cardiovascular disease, and inflammatory disorders.[3] Its multifaceted mechanism of action, targeting key signaling pathways and enzymes, underscores its promise as a versatile therapeutic agent. These application notes provide a comprehensive overview of this compound's biological effects, mechanisms of action, and detailed protocols for its investigation, intended for researchers, scientists, and drug development professionals.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for pharmaceutical research.

  • Anticancer Activity: this compound has demonstrated potent anti-tumor effects across various cancer types. It inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor angiogenesis, a critical process for tumor growth and metastasis.[3][4][5] Studies have shown its efficacy against glioma, prostate cancer, and breast cancer cell lines.[3][6][7]

  • Anti-Angiogenic Activity: A key aspect of its anticancer potential lies in its ability to inhibit angiogenesis. This compound has been shown to impede vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells.[4] This anti-angiogenic effect is mediated through the inhibition of Rho GTPases and the ERK signaling pathway.[4]

  • Hypocholesterolemic Activity: this compound has been identified as a novel inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8] This positions it as a potential natural alternative to statins for the management of hypercholesterolemia.[8]

  • Anti-inflammatory Activity: The compound exhibits significant anti-inflammatory properties.[1] It has been shown to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory cascade, and reduce the production of pro-inflammatory mediators.

  • Other Activities: Beyond these primary areas, this compound has also been reported to possess antioxidant, anti-HIV, anti-plasmodial, and neuroprotective properties, further broadening its therapeutic potential.[1][2]

Mechanism of Action

This compound's diverse biological effects are a result of its ability to modulate multiple cellular targets and signaling pathways.

  • Inhibition of HMG-CoA Reductase: this compound competitively inhibits HMG-CoA reductase, thereby reducing cholesterol synthesis.[8]

  • Targeting Angiogenesis Pathways: It exerts its anti-angiogenic effects by inhibiting the activation of RhoA and Rac1 GTPases and suppressing the phosphorylation of the Raf/MEK/ERK signaling cascade without affecting VEGFR2 activity.[4]

  • Inhibition of Mitotic Kinesin Eg5: this compound has been identified as a novel inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis. This inhibition leads to mitotic arrest and subsequent cell death in proliferating cancer cells.

  • Modulation of Inflammatory Pathways: this compound's anti-inflammatory action is, in part, due to its inhibition of secretory phospholipase A2 (sPLA2). It is also known to modulate the expression of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Anticancer and Anti-Angiogenic Activities of this compound

AssayCell Line/ModelParameterValueReference
Cell Viability (VEGF-induced)HUVECsIC5020 µmol/L[5]
Cell ViabilityPC-3 (Prostate Cancer)IC50> 100 µmol/L[5][9]
Cell ViabilityU87 and C6 (Glioma)InhibitionConcentration-dependent (10-80 µmol/l)[10]
Cell ViabilityMCF-7 (Breast Cancer)IC5055.84 µg/mL[7]
Tumor Growth Inhibition (in vivo)PC-3 XenograftDose8 mg/Kg/day[5][9]
HMG-CoA Reductase InhibitionHouse Mouse (catalytic domain)Ki (vs HMG-CoA)80.87 ± 0.06 µM[8]
HMG-CoA Reductase InhibitionHouse Mouse (catalytic domain)Ki (vs NADPH)103 ± 0.07 µM[8]
Mitotic Kinesin Eg5 InhibitionIn vitro ATPase assayIC50 (basal ATPase)1.0 µmol/L
Mitotic Kinesin Eg5 InhibitionIn vitro ATPase assayIC50 (microtubule-activated)140 nmol/L

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation as a drug lead.

Morelloflavone_Anti_Angiogenesis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RhoGTPases RhoA / Rac1 VEGFR2->RhoGTPases Activates Raf Raf VEGFR2->Raf Activates This compound This compound This compound->RhoGTPases Inhibits This compound->Raf Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) RhoGTPases->Angiogenesis MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Angiogenesis

Caption: this compound's Anti-Angiogenic Mechanism.

Morelloflavone_Drug_Discovery_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Market Source Source Identification (e.g., Garcinia species) Isolation Isolation & Purification of this compound Source->Isolation Screening Initial Biological Screening (e.g., Cytotoxicity Assays) Isolation->Screening InVitro In Vitro Efficacy Studies (e.g., Enzyme Inhibition, Cell-based Assays) Screening->InVitro InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) InVitro->InVivo ADMET ADMET & Toxicology Studies InVivo->ADMET LeadOpt Lead Optimization (Medicinal Chemistry) ADMET->LeadOpt PhaseI Phase I Clinical Trials (Safety & Dosage) LeadOpt->PhaseI PhaseII Phase II Clinical Trials (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III Clinical Trials (Large-scale Efficacy & Monitoring) PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA Approval Regulatory Approval NDA->Approval PostMarket Post-Market Surveillance Approval->PostMarket

Caption: this compound Drug Development Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Cell Viability and Cytotoxicity: MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and endothelial cells.

Materials:

  • Target cell lines (e.g., HUVECs, PC-3, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on HMG-CoA reductase.

Materials:

  • Recombinant HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • This compound stock solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA reductase enzyme.

  • Inhibitor Addition: Add different concentrations of this compound to the respective wells. Include a positive control (a known HMG-CoA reductase inhibitor like pravastatin) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate to all wells.

  • Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound. Determine the percentage of inhibition relative to the negative control. Calculate the IC50 value. To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel™ Basement Membrane Matrix

  • This compound stock solution

  • Calcein AM (for visualization)

  • 96-well plates

  • Inverted fluorescence microscope with a camera

Protocol:

  • Plate Coating: Thaw Matrigel™ on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare different concentrations of this compound in the cell suspension. Include a vehicle control and a positive control (e.g., Suramin).

  • Cell Seeding: Add 100 µL of the cell suspension containing the treatments to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: After incubation, carefully remove the medium. For visualization, you can either observe the tube formation directly under a phase-contrast microscope or stain the cells with Calcein AM. To stain, add 100 µL of 2 µM Calcein AM in PBS to each well and incubate for 30 minutes at 37°C. Visualize the tube network using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Ex Vivo Angiogenesis: Rat Aortic Ring Assay

Objective: To evaluate the effect of this compound on angiogenesis in an ex vivo setting.

Materials:

  • Thoracic aortas from Sprague-Dawley rats

  • Serum-free culture medium (e.g., M199)

  • Collagen type I solution

  • This compound stock solution

  • 48-well plates

  • Dissecting microscope and surgical instruments

Protocol:

  • Aorta Dissection: Euthanize a rat and aseptically dissect the thoracic aorta. Place it in a sterile petri dish containing cold serum-free medium.

  • Ring Preparation: Under a dissecting microscope, carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.

  • Embedding in Collagen: Place a 100 µL drop of neutralized collagen type I solution in the center of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place an aortic ring on top of the collagen gel. Add another 100 µL of collagen solution to embed the ring.

  • Treatment: After the top layer of collagen has polymerized, add 500 µL of serum-free medium containing different concentrations of this compound to each well. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days. Replace the medium every 2-3 days with fresh medium containing the respective treatments.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images at different time points. Quantify the angiogenic response by measuring the length and number of microvessels sprouting from the aortic ring using image analysis software.

In Vivo Tumor Xenograft Angiogenesis Model (Mouse)

Objective: To assess the anti-tumor and anti-angiogenic effects of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., PC-3)

  • Matrigel™

  • This compound formulation for in vivo administration (e.g., in a solution of PBS and DMSO)

  • Calipers for tumor measurement

  • Micro-CT or immunohistochemistry reagents for angiogenesis assessment

Protocol:

  • Cell Preparation: Culture the cancer cells to be used for inoculation. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel™ at a concentration of 2-5 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Treatment: Once the tumors have reached the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.

  • Endpoint and Analysis: Continue treatment for a specified period (e.g., 2-4 weeks). At the end of the study, euthanize the mice and excise the tumors.

    • Anti-tumor effect: Measure the final tumor volume and weight.

    • Anti-angiogenic effect: Analyze the tumor vasculature. This can be done by:

      • Immunohistochemistry: Staining tumor sections for endothelial cell markers like CD31 to quantify microvessel density.

      • Micro-CT: Perfusing the mice with a contrast agent before euthanasia to visualize and quantify the tumor vasculature.

Rho GTPase Activation Assay (Pull-down Assay)

Objective: To determine the effect of this compound on the activation of Rho GTPases (RhoA, Rac1).

Materials:

  • Endothelial cells (e.g., HUVECs)

  • This compound

  • VEGF (or other stimuli)

  • RhoA/Rac1 activation assay kit (containing GST-Rhotekin-RBD or GST-PAK-PBD beads)

  • Lysis buffer

  • Antibodies against RhoA and Rac1

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment: Culture HUVECs to near confluency. Treat the cells with this compound for a specified time, followed by stimulation with VEGF to induce Rho GTPase activation.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Pull-down of Active GTPases: Incubate a portion of the cell lysate (containing equal amounts of protein) with GST-fusion proteins that specifically bind to the active (GTP-bound) form of RhoA (Rhotekin-RBD) or Rac1 (PAK-PBD) immobilized on agarose beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies specific for RhoA or Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity to determine the amount of active RhoA or Rac1 in each sample. Compare the levels of active GTPases in this compound-treated cells to the control cells. Also, run a parallel Western blot with the total cell lysates to determine the total amount of RhoA and Rac1, which serves as a loading control.

ERK Phosphorylation Western Blot

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • This compound

  • VEGF (or other stimuli)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment and Lysis: Treat HUVECs with this compound and/or VEGF as described for the Rho GTPase assay. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL detection system.

  • Stripping and Re-probing: To determine the total ERK levels, strip the membrane of the bound antibodies and re-probe it with the anti-total-ERK1/2 antibody, followed by the secondary antibody and detection.

  • Analysis: Quantify the band intensities for both phosphorylated and total ERK. Normalize the phosphorylated ERK signal to the total ERK signal to determine the relative level of ERK activation.

Secretory Phospholipase A2 (sPLA2) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on sPLA2 activity.

Materials:

  • Recombinant human sPLA2-IIA

  • Phospholipid substrate (e.g., radiolabeled or fluorescently labeled phosphatidylcholine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)

  • This compound stock solution

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Substrate Preparation: Prepare the phospholipid substrate vesicles by sonication or extrusion.

  • Reaction Setup: In a microplate or microcentrifuge tubes, set up the reaction mixture containing the assay buffer, sPLA2 enzyme, and different concentrations of this compound. Include a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the phospholipid substrate.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

  • Reaction Termination and Product Separation: Stop the reaction (e.g., by adding a stop solution). Separate the hydrolyzed fatty acid product from the unhydrolyzed substrate. For radiolabeled substrates, this can be done using a lipid extraction method followed by scintillation counting of the aqueous phase containing the released fatty acid. For fluorescent substrates, the change in fluorescence can be measured directly in a plate reader.

  • Data Analysis: Calculate the percentage of sPLA2 inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)

  • Lipopolysaccharide (LPS) for stimulation

  • This compound stock solution

  • ELISA kits for the specific cytokines to be measured

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Plate the immune cells in a 24-well or 48-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. Include an unstimulated control and a vehicle control (LPS stimulation with vehicle).

  • Supernatant Collection: Incubate the cells for an appropriate time (e.g., 24 hours). After incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions provided with the kit. This typically involves coating the ELISA plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, an enzyme conjugate, and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokines in the samples based on the standard curve. Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

Conclusion

This compound stands out as a highly promising natural product with significant potential for development into a therapeutic agent for a range of diseases. Its well-defined mechanisms of action against critical targets in cancer, cardiovascular disease, and inflammation provide a solid foundation for further preclinical and clinical investigation. The protocols outlined in these application notes offer a comprehensive guide for researchers to explore and validate the therapeutic efficacy of this remarkable biflavonoid. Continued research into its pharmacology, toxicology, and potential for chemical modification will be crucial in translating the promise of this compound into tangible clinical benefits.

References

In Silico Docking Studies of Morelloflavone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in silico molecular docking studies of Morelloflavone, a biflavonoid with significant therapeutic potential, against key protein targets. This document includes quantitative binding data, detailed experimental protocols for molecular docking, and visualizations of relevant signaling pathways to guide further research and drug discovery efforts.

Introduction to this compound and In Silico Docking

This compound, a natural biflavonoid found in plants of the Garcinia genus, has garnered attention for its diverse pharmacological activities. As a potent bioactive compound, it has been investigated for its potential in treating various conditions, including hypercholesterolemia and cancer. In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for elucidating binding mechanisms, predicting binding affinities, and screening potential drug candidates. This document focuses on the in silico interaction of this compound with two key protein targets: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Quantitative Docking Data

The binding affinity of this compound with its target proteins is a critical parameter for evaluating its potential as a therapeutic agent. The following table summarizes the quantitative data from in silico docking studies.

Target ProteinLigandBinding Affinity (kcal/mol)Inhibition Constant (Ki)Interacting ResiduesReference
HMG-CoA ReductaseThis compoundNot explicitly stated in kcal/mol in the provided search results80.87 ± 0.06 µM (competitive with HMG-CoA)Asn755, Glu665, Ser684, Cys561, Asp690, Ala856[1]
HIF-1αThis compoundFavorable binding energy reported, but specific value not foundNot FoundLeu128, Arg120, Glu134, Gly127, Pro154

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for contextualizing the therapeutic effects of this compound.

HMG-CoA Reductase Signaling Pathway

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. Inhibition of this enzyme by this compound can lead to a reduction in cholesterol levels.

HMG_CoA_Reductase_Pathway cluster_0 Mevalonate Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound This compound HMG-CoA Reductase_node HMG-CoA Reductase This compound->HMG-CoA Reductase_node Inhibits

HMG-CoA Reductase Pathway Inhibition
HIF-1α Signaling Pathway

HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of HIF-1α by this compound can disrupt these processes, making it a potential anti-cancer agent.

HIF1a_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF-1α_normoxia HIF-1α pVHL pVHL HIF-1α_normoxia->pVHL Hydroxylation (PHDs) Proteasomal Degradation Proteasomal Degradation pVHL->Proteasomal Degradation HIF-1α_hypoxia HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Target Genes VEGF, GLUT1, etc. Nucleus->Target Genes Transcription This compound This compound This compound->HIF-1α_hypoxia Inhibits Stabilization

HIF-1α Signaling Pathway Inhibition

Experimental Protocols for In Silico Docking

This section provides a generalized, step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

  • AutoDock Vina: The docking engine.

  • PyMOL or Chimera: Molecular visualization software for analyzing results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem or ZINC database: A source for ligand structures.

Protocol Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Docking_Workflow Start Start Prepare_Protein 1. Prepare Target Protein Start->Prepare_Protein Prepare_Ligand 2. Prepare Ligand (this compound) Start->Prepare_Ligand Define_Grid 3. Define Binding Site (Grid Box) Prepare_Protein->Define_Grid Prepare_Ligand->Define_Grid Run_Docking 4. Run AutoDock Vina Define_Grid->Run_Docking Analyze_Results 5. Analyze Docking Results Run_Docking->Analyze_Results End End Analyze_Results->End

In Silico Docking Workflow
Detailed Methodologies

Step 1: Preparation of the Target Protein

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., HMG-CoA reductase, PDB ID: 1DQA) from the Protein Data Bank.

  • Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Add Hydrogens: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Preparation of the Ligand (this compound)

  • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem (CID: 5281670) in SDF or MOL2 format.

  • Load into ADT: Open the ligand file in AutoDock Tools.

  • Detect Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Step 3: Define the Binding Site (Grid Box)

  • Identify the Active Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.

  • Set Grid Box Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters. Ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it unnecessarily increases computation time.

Step 4: Run AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters (center and size), and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input:

Step 5: Analyze Docking Results

  • Examine Binding Affinities: The output log file (docking_log.txt) will contain the binding affinities (in kcal/mol) for the top-ranked binding poses. The most negative value indicates the strongest binding.

  • Visualize Interactions: Open the output PDBQT file (docking_results.pdbqt) and the prepared protein structure in a molecular visualization tool like PyMOL or Chimera.

  • Identify Key Interactions: Analyze the binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the target protein. These interactions provide insights into the mechanism of binding and inhibition.

Conclusion

These application notes provide a framework for researchers to conduct and interpret in silico docking studies of this compound with its target proteins. The provided quantitative data, signaling pathway diagrams, and detailed protocols serve as a valuable resource for investigating the therapeutic potential of this promising natural compound. Further experimental validation is essential to confirm the findings of these computational studies.

References

Preparation of Morelloflavone Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morelloflavone, a biflavonoid predominantly isolated from plants of the Garcinia genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potential anti-cancer, anti-inflammatory, and enzyme inhibitory effects. To facilitate consistent and reproducible experimental outcomes, the proper preparation and storage of this compound stock solutions are of paramount importance. This document provides a comprehensive guide to the preparation, storage, and handling of this compound stock solutions for use in a variety of research applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₀H₂₀O₁₁[1][2][3][4][5]
Molecular Weight 556.5 g/mol [1][2]
Appearance Yellow powder[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6]
Storage (Solid) Desiccate at -20°C.[6]

This compound Stock Solution Preparation

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common concentration for laboratory use, allowing for convenient dilution to a wide range of working concentrations.

Materials and Equipment
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or heating block (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Calculation for 10 mM Stock Solution

To prepare a desired volume of a 10 mM this compound stock solution, use the following formula:

Mass (mg) = 10 mmol/L * Volume (L) * 556.5 g/mol * 1000 mg/g

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L * 0.001 L * 556.5 g/mol * 1000 mg/g = 5.565 mg

To minimize weighing errors, it is advisable to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly. For 10 mg of this compound, the required volume of DMSO would be:

Volume (mL) = (10 mg / 556.5 mg/mmol) / 10 mmol/L * 1000 mL/L ≈ 1.797 mL

Step-by-Step Protocol
  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, brief sonication in an ultrasonic water bath or gentle warming in a water bath (up to 60°C) for 5-10 minutes with intermittent vortexing can be employed.[6] Ensure the solution cools to room temperature before use.

  • Visual Inspection: Visually inspect the solution against a light source to confirm that no undissolved particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and protect from light.[6] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6]

Experimental Considerations and Working Concentrations

Dilution for Cell Culture Experiments

When preparing working solutions for cell culture, the DMSO stock solution should be serially diluted in the appropriate cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.1%.[1] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Typical Working Concentrations

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being investigated. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.[1] The following table summarizes some reported effective concentrations of this compound in various in vitro assays.

ApplicationCell Line/SystemEffective Concentration (IC₅₀/MIC)Source(s)
Anti-inflammatory J774A Macrophages (TNF-α inhibition)16.4 µM[1]
J774A Macrophages (IL-1β inhibition)6.4 µM[1]
Anticancer MCF-7 Breast Cancer Cells55.84 µg/mL[7]
A172 Glioblastoma Cells29.03±0.18 µg/mL[3]
Enzyme Inhibition AromataseIC₅₀: 1.35 to 7.67 µM[8]
HMG-CoA ReductaseKᵢ: 80.87 ± 0.06 µM[9]
Antibacterial E. coli ATCC8739MIC: 8 µg/mL[8]

Stability and Storage of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

  • Storage Temperature: Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[6]

  • Light Sensitivity: Protect stock solutions from light by using amber vials and storing them in the dark.[6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[6] Prepare single-use aliquots to mitigate this.

  • Stability in Media: The stability of flavonoids in cell culture media can be influenced by various factors. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent biological activity.[1]

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Amber Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Culture Medium for Experiments store->dilute

Caption: Workflow for this compound Stock Solution Preparation.

Decision Tree for this compound Dissolution

G start Add DMSO to Weighed this compound vortex Vortex for 1-2 minutes start->vortex check_dissolved Is the solution clear? vortex->check_dissolved sonicate_heat Briefly sonicate or gently warm (up to 60°C) check_dissolved->sonicate_heat No ready Solution is ready for aliquoting check_dissolved->ready Yes recheck Re-inspect for clarity sonicate_heat->recheck recheck->ready

Caption: Troubleshooting this compound Dissolution.

References

Troubleshooting & Optimization

Technical Support Center: Morelloflavone Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Morelloflavone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in bioassays.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during experiments with this compound.

Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a frequent challenge stemming from the low aqueous solubility of this compound. Here’s a systematic approach to troubleshoot this issue:

Step 1: Optimize your Dilution Protocol

  • Rapid Dilution and Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the immediate formation of aggregates.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution. For example, dilute the DMSO stock 1:10 in the buffer, mix well, and then perform the next dilution.

Step 2: Adjust Final Concentrations

  • Lower the Final this compound Concentration: Your desired concentration may be above its solubility limit in the final assay medium. Test a range of lower concentrations to find the highest achievable soluble concentration.

  • Maintain an Optimal Co-solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) is crucial. While a higher percentage can maintain solubility, it may also be toxic to cells. For most cell culture systems, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[1]

Step 3: Consider Alternative Co-solvents

If DMSO is not providing the desired solubility or is causing cellular toxicity, other water-miscible organic solvents can be tested.

SolventMaximum Tolerated Concentration (MTC) % v/v (Cell Line Dependent)IC50 % v/v (Cell Line Dependent)Notes
Ethanol (EtOH) 1 - >2%>2%Generally less toxic than DMSO.[1][2]
Methanol (MeOH) 0.56 - 1.31%0.17 - 2.60%Can be a suitable alternative.[1]
Polyethylene Glycol 400 (PEG 400) ~0.89%0.63 - 2.60%A less common but potentially useful solvent.[1]
Dimethylformamide (DMF) 0.03 - 0.67%0.12 - 0.67%Generally more toxic than DMSO.[1]
Acetone >10% in some cell lines>10% in some cell linesEvaporates quickly, which can be a concern.[3]

Data compiled from multiple sources and can vary significantly between different cell lines.[1][3]

Step 4: Employ Solubility Enhancers

If co-solvents alone are insufficient, consider using solubility-enhancing excipients.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.[4][5]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility, but their compatibility with the specific bioassay must be verified.

Below is a workflow to guide your troubleshooting process for this compound precipitation.

G start Start: this compound Precipitation Issue check_protocol Optimize Dilution Protocol? (Rapid mixing, stepwise dilution) start->check_protocol adjust_conc Adjust Concentrations? (Lower this compound, check DMSO %) check_protocol->adjust_conc Precipitation Persists success Problem Solved check_protocol->success Issue Resolved alt_solvent Try Alternative Co-solvent? (Ethanol, PEG 400) adjust_conc->alt_solvent Precipitation Persists adjust_conc->success Issue Resolved enhancers Use Solubility Enhancers? (Cyclodextrins, Surfactants) alt_solvent->enhancers Precipitation Persists alt_solvent->success Issue Resolved enhancers->success Issue Resolved fail Re-evaluate Experiment enhancers->fail Precipitation Persists

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a biflavonoid extracted from plants like Garcinia dulcis.[6] Like many polyphenolic compounds, its complex, planar structure and low polarity result in poor water solubility.[7] For accurate results in bioassays, the compound must be fully dissolved in the aqueous medium; otherwise, its potency can be underestimated.[8]

Q2: What is the recommended first step for dissolving this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, with Dimethyl sulfoxide (DMSO) being a powerful and widely used option.[8] This stock solution is then diluted into the aqueous assay buffer to the final desired concentration.[8]

Q3: What is the maximum recommended concentration of DMSO in cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture test systems should be kept at or below 0.5% (v/v).[1] However, it is always best practice to include a vehicle control (assay medium with the same final concentration of DMSO without this compound) in your experimental design to account for any effects of the solvent itself.

Q4: How can cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex".[5] This complexation effectively shields the hydrophobic this compound molecule from the aqueous environment, thereby increasing its apparent solubility.[4]

G cluster_0 Cyclodextrin Inclusion Complex Formation This compound This compound (Hydrophobic) complex Soluble Inclusion Complex This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex G VEGF VEGF RhoGTPases RhoA / Rac1 VEGF->RhoGTPases Raf Raf VEGF->Raf Angiogenesis Angiogenesis (Proliferation, Migration) RhoGTPases->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis This compound This compound This compound->RhoGTPases This compound->Raf

References

stability of Morelloflavone under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Morelloflavone under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in my experiments?

A1: Like many flavonoids, the stability of this compound is primarily influenced by several factors including pH, temperature, light exposure, and the solvent used.[1][2][3] Oxidative conditions can also lead to degradation.[1][2] It is crucial to control these parameters to ensure the integrity of the compound throughout your experiments.

Q2: I am seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration is likely due to degradation. If the solution is stored at room temperature and exposed to light, this can accelerate the degradation process. For optimal stability, it is recommended to store this compound stock solutions at -20°C in a dark, airtight container.[4] The choice of solvent can also play a role; ensure the solvent is of high purity and suitable for long-term storage of flavonoids.

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for monitoring the stability of flavonoids like this compound.[3][5][6][7][8][9] By comparing the peak area of this compound in your samples over time against a freshly prepared standard, you can quantify its degradation.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: Specific degradation products of this compound are not well-documented in the current scientific literature. However, based on the structure of other flavonoids, degradation can involve the cleavage of the heterocyclic C-ring and the inter-flavonoid linkage, leading to smaller phenolic compounds. It is advisable to use techniques like LC-MS to identify potential degradation products in your stressed samples.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent biological activity Degradation of this compound leading to lower effective concentration or formation of interfering byproducts.1. Prepare fresh this compound solutions for each experiment. 2. Conduct a quick stability check of your stock solution using HPLC. 3. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Precipitation in stock solution Poor solubility or solvent evaporation.1. Ensure the solvent is appropriate for the desired concentration. This compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[4] 2. If using a volatile solvent, ensure the container is tightly sealed. 3. Gentle warming and sonication may help in redissolving the compound, but be cautious of potential degradation at higher temperatures.
Color change in solution Degradation of the flavonoid structure, often due to oxidation or pH shifts.1. Protect the solution from light by using amber vials or wrapping containers in aluminum foil. 2. If the experimental medium is alkaline, be aware that flavonoids are generally less stable at higher pH.[1][2] Consider buffering your solution if compatible with your experimental design.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the published literature, the following tables provide an illustrative example of how such data could be presented. Researchers are encouraged to perform their own stability studies to determine the precise degradation kinetics under their specific experimental conditions.

Table 1: Illustrative pH Stability of this compound at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.098%95%
5.095%88%
7.485%70%
9.060%40%

Table 2: Illustrative Temperature Stability of this compound at pH 7.4

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C99%97%
25°C85%70%
37°C70%50%

Table 3: Illustrative Photostability of this compound at 25°C and pH 7.4

Condition% Remaining after 8 hours% Remaining after 24 hours
Exposed to Light75%55%
Protected from Light98%95%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 2 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 2 hours, protected from light.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 2 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration and analyze by HPLC.

  • Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples with that of an untreated control sample.

Protocol 2: HPLC Method for Quantification of this compound

This method can be used to quantify this compound in stability studies.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: Prepare your experimental samples (from the forced degradation study or other experiments) by diluting them to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the prepared samples into the HPLC system and determine the peak area for this compound. Calculate the concentration of this compound in your samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Alkaline Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (UV light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

hypothetical_signaling_pathway cluster_input Input cluster_pathway Hypothetical Signaling Cascade cluster_output Cellular Response morello This compound Degradation Products receptor Cell Surface Receptor morello->receptor Interaction kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation response Altered Gene Expression (e.g., Inflammation, Apoptosis) transcription_factor->response Regulation

Caption: Hypothetical signaling pathway affected by this compound degradation products.

References

Technical Support Center: Morelloflavone In Vivo Dosing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of Morelloflavone in preclinical in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and questions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for a this compound in vivo efficacy study?

There is limited public data on the comprehensive pharmacokinetics and toxicology of this compound. Therefore, a starting dose should be extrapolated from existing literature and confirmed with a dose-ranging study in your specific animal model.

One study demonstrated that oral administration of chow containing 0.003% this compound for 8 months effectively reduced atherosclerotic areas in mice. For a mouse consuming approximately 5g of chow per day, this translates to a daily dose of roughly 6-7.5 mg/kg. This can serve as a preliminary reference point for chronic studies.

It is crucial to perform a Maximum Tolerated Dose (MTD) study before initiating efficacy trials to establish a safe dose range.

Q2: What is the oral bioavailability of this compound?

Q3: What is the known in vivo toxicity (LD50, MTD) of this compound?

Currently, there are no published in vivo LD50 (median lethal dose) or MTD (Maximum Tolerated Dose) studies for this compound. While some in vitro studies have shown it to be less cytotoxic than compounds like hydroquinone, this does not directly translate to systemic toxicity.[2] It is imperative for researchers to conduct their own MTD study as a critical first step in the experimental workflow. This will define the upper limit for safe dosing in subsequent efficacy studies.[3][4]

Q4: Which vehicle should I use for administering this compound?

The choice of vehicle depends on the route of administration and this compound's solubility.[5] As a flavonoid, it is likely poorly soluble in water. Common strategies for such compounds include:

  • Oral Gavage: Suspension in a vehicle like 0.5-1% carboxymethylcellulose (CMC) in water, or a solution in a mixture of polyethylene glycol (PEG), DMSO, and saline.

  • Intraperitoneal (IP) Injection: Solubilization in a small amount of DMSO, which is then diluted with saline or PBS to a final DMSO concentration of <10% to minimize toxicity.[5]

  • Dietary Admixture: Incorporating the compound directly into the animal chow for chronic studies, as has been previously reported.

A vehicle control group is mandatory in all experiments to account for any effects of the vehicle itself.[5]

Data Summary Tables

Table 1: Summary of Published In Vivo this compound Dosing

Indication Animal Model Dose & Regimen Route of Administration Observed Effect
Atherosclerosis Ldlr-/-Apobec1-/- mice 0.003% in chow (approx. 6-7.5 mg/kg/day) for 8 months Oral (dietary) 26% reduction in atherosclerotic areas
Tumor Angiogenesis Xenograft Mouse Model (PC-3) Not specified Not specified Inhibition of tumor growth and angiogenesis

| Hypertension | 2K1C Hypertensive Rats | Not specified | Not specified | Pronounced hypotensive and diuretic effect |

Table 2: Summary of Published In Vitro this compound Activity

Assay Type Cell Line Parameter Value
Cytotoxicity A172 (Glioblastoma) IC50 29.03 ± 0.18 µg/mL (in extract)
Anticancer Activity MCF-7 (Breast Cancer) IC50 55.84 µg/mL
Anti-angiogenesis HUVECs - Dose-dependent inhibition of proliferation, migration, and tube formation

| Enzyme Inhibition | HMG-CoA Reductase | K(i) | 80.87 ± 0.06 µM |

Experimental Protocols & Troubleshooting

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol outlines a dose escalation study to determine the MTD of this compound.

  • Animal Model: Use the same species, strain, and sex of animals as planned for the efficacy study (e.g., 6-8 week old C57BL/6 mice).

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose escalation groups (e.g., 10, 30, 100, 300 mg/kg). Doses should be selected based on a literature review of similar biflavonoids.

  • Formulation: Prepare this compound in the chosen vehicle for the intended route of administration (e.g., oral gavage).

  • Administration: Administer a single dose of this compound or vehicle to the respective groups.

  • Monitoring: Observe animals daily for 7-14 days. Record clinical signs of toxicity (e.g., ruffled fur, lethargy, ataxia), body weight changes, and any mortality.[6]

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.[3] This dose will serve as the high dose for subsequent efficacy studies.

Protocol 2: Dose-Ranging Efficacy Study

This protocol helps identify a therapeutically effective dose below the MTD.

  • Animal Model: Use the established disease model for your research question (e.g., tumor xenograft model).

  • Group Allocation: Assign an appropriate number of animals per group for statistical power (n=8-10 is common). Include:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., MTD / 10)

    • Group 3: Medium Dose (e.g., MTD / 3)

    • Group 4: High Dose (MTD)

    • (Optional) Group 5: Positive Control (an established therapeutic for the model)

  • Formulation & Administration: Prepare and administer the compound daily (or as required by the experimental design) for the duration of the study.

  • Efficacy Readouts: Monitor relevant efficacy parameters throughout the study (e.g., tumor volume, specific biomarkers, survival).

  • Endpoint Analysis: At the study endpoint, collect tissues for analysis (e.g., histology, western blot, qPCR) to assess target engagement and downstream effects. This will help establish a dose-response relationship.

Visual Guides: Workflows and Pathways

G cluster_prep Preparation & Safety cluster_efficacy Efficacy Testing cluster_analysis Analysis Lit Literature Review & In Silico Prediction MTD Determine Maximum Tolerated Dose (MTD) Lit->MTD PK Preliminary PK Study (Optional but Recommended) MTD->PK DoseRange Dose-Ranging Efficacy Study PK->DoseRange OptimalDose Select Optimal Dose DoseRange->OptimalDose Definitive Definitive Efficacy Study with Optimal Dose OptimalDose->Definitive Analysis Endpoint Analysis: Target Engagement & Biomarkers Definitive->Analysis

Caption: Workflow for Establishing an Optimal In Vivo Dose of this compound.

G This compound This compound RhoA RhoA Activation This compound->RhoA Rac1 Rac1 Activation This compound->Rac1 Raf Raf This compound->Raf Angiogenesis Cell Proliferation, Migration, Invasion, Tube Formation RhoA->Angiogenesis Rac1->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Known Anti-Angiogenic Signaling Pathway of this compound.

G action_node action_node outcome_node outcome_node error_node error_node start Problem Encountered toxicity Toxicity Observed (e.g., weight loss) start->toxicity Yes no_effect No Efficacy Observed start->no_effect No toxicity_check Is dose > MTD? toxicity->toxicity_check no_effect_check Was dose too low? no_effect->no_effect_check action_reduce_dose Reduce Dose to ≤ MTD toxicity_check->action_reduce_dose Yes action_check_vehicle Check Vehicle Toxicity toxicity_check->action_check_vehicle Yes toxicity_check->action_check_vehicle No action_increase_dose Increase Dose (Do not exceed MTD) no_effect_check->action_increase_dose Yes action_check_pk Check Bioavailability & Formulation Stability no_effect_check->action_check_pk No action_confirm_target Confirm Target Engagement no_effect_check->action_confirm_target No

References

Technical Support Center: Large-Scale Purification of Morelloflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Morelloflavone.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale purification of this compound in a question-and-answer format.

Question: My crude this compound extract has low solubility in the initial mobile phase, leading to precipitation and column clogging. What can I do?

Answer: Low solubility of this compound in non-polar solvents is a common challenge. To address this, consider the following:

  • Solvent System Modification: Gradually increase the polarity of your mobile phase. For reverse-phase chromatography, this means starting with a higher percentage of aqueous solvent. For normal-phase, a more polar organic modifier can be introduced.

  • Sample Preparation: Dissolve the crude extract in a stronger, compatible solvent (e.g., DMSO, DMF) in a minimal volume before injection. Ensure this solvent is miscible with your mobile phase to prevent precipitation upon injection.

  • Temperature Adjustment: Gently warming the mobile phase can sometimes improve the solubility of flavonoids. However, monitor for any potential degradation of this compound at elevated temperatures.

  • pH Modification: The solubility of phenolic compounds like this compound can be pH-dependent. Adjusting the pH of the aqueous component of your mobile phase might enhance solubility.

Question: I am observing significant peak tailing and poor resolution during preparative HPLC of this compound. How can I improve this?

Answer: Peak tailing in flavonoid purification can be caused by several factors:

  • Secondary Interactions: this compound, with its multiple hydroxyl groups, can have secondary interactions with the silica backbone of the stationary phase. To mitigate this, add a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This can suppress the ionization of silanol groups and reduce tailing.

  • Column Overloading: Injecting too much sample can lead to peak distortion. Reduce the sample load or switch to a column with a larger diameter and higher loading capacity.

  • Metal Contamination: Trace metal ions in the sample or system can chelate with flavonoids, causing tailing. The addition of a chelating agent like EDTA to the sample or mobile phase can sometimes help.

Question: The purity of my final this compound product is consistently below 95%, with closely eluting impurities. How can I improve the final purity?

Answer: Achieving high purity on a large scale requires careful optimization:

  • Gradient Optimization: A shallower gradient during the elution of this compound can improve the separation from closely related impurities.

  • Orthogonal Purification Methods: Employ a multi-step purification strategy. For example, follow a preparative HPLC step with a different chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC) which separates based on partitioning behavior rather than adsorption.

  • Crystallization: Crystallization is an excellent final polishing step. After chromatographic purification, attempt to crystallize this compound from a suitable solvent system to remove remaining amorphous impurities.

Question: I am experiencing degradation of this compound during the purification process, leading to lower yields. What are the likely causes and solutions?

Answer: Flavonoids can be susceptible to degradation under certain conditions:

  • pH Instability: this compound may be unstable in highly alkaline or acidic conditions, especially at elevated temperatures. Maintain the pH of your mobile phase within a neutral or slightly acidic range (pH 3-6).

  • Oxidation: Exposure to air and light can cause oxidation of phenolic compounds. Use degassed solvents and protect your sample and fractions from light.

  • Prolonged Processing Time: Long purification runs at room temperature can contribute to degradation. Try to optimize your method for shorter run times and consider working in a cold room or with a cooled autosampler and fraction collector.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the large-scale purification of this compound using preparative HPLC?

A1: For reversed-phase preparative HPLC, a common starting point is a gradient of acetonitrile (or methanol) and water, both containing 0.1% formic acid or acetic acid to improve peak shape. A typical gradient might start from 20-30% organic solvent and gradually increase to 70-80%. The exact gradient profile will need to be optimized based on the specific crude extract composition.

Q2: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification?

A2: HSCCC is a liquid-liquid partition chromatography technique that offers several advantages for large-scale purification:

  • No Solid Support: This eliminates irreversible adsorption of the sample onto a solid stationary phase, leading to higher sample recovery.

  • High Loading Capacity: HSCCC systems can often handle larger sample loads compared to preparative HPLC columns of a similar size.

  • Reduced Solvent Consumption: Solvent systems can be recycled, making the process more economical and environmentally friendly for large-scale operations.

Q3: How can I effectively remove chlorophyll and other pigments from the initial plant extract?

A3: Pigment removal is a crucial pre-purification step. You can employ solid-phase extraction (SPE) with a non-polar sorbent like C18. The crude extract is loaded, and a polar solvent (e.g., water/methanol mixture) is used to elute the this compound, while the non-polar pigments are retained on the column. Alternatively, liquid-liquid extraction with a non-polar solvent like hexane can be used to wash the initial extract and remove chlorophyll.

Q4: What is a good strategy for optimizing the crystallization of this compound for final purification?

A4: A systematic approach to crystallization is recommended. Start by screening a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water). A good starting point is to dissolve the purified this compound in a minimal amount of a good solvent and then slowly add an anti-solvent in which it is poorly soluble, until turbidity appears. Allowing this solution to stand undisturbed, or with slow cooling, can induce crystallization. Seeding with a small crystal from a previous batch can also promote crystallization.

Quantitative Data Summary

The following tables provide illustrative data for the large-scale purification of this compound. These values are representative of typical outcomes and should be used as a general guide. Actual results will vary depending on the starting material and specific process parameters.

Table 1: Comparison of Preparative HPLC and HSCCC for this compound Purification (Illustrative Data)

ParameterPreparative HPLCHigh-Speed Counter-Current Chromatography (HSCCC)
Starting Material 100 g crude Garcinia extract100 g crude Garcinia extract
Initial Purity ~15% this compound~15% this compound
Loading Capacity 1-5 g per run (depending on column size)5-10 g per run
Solvent Consumption HighModerate (solvents can be recycled)
Processing Time per Run 1-2 hours3-5 hours
Final Purity >95%>90% (often requires a polishing step)
Overall Yield 60-70%70-80%

Table 2: Typical Purity and Yield at Different Stages of a Multi-Step Purification Process (Illustrative Data)

Purification StepPurity of this compound (%)Yield of this compound (%)
Crude Extract 15100
After SPE (Pigment Removal) 3090
After Preparative HPLC 9570
After Crystallization >9995 (of the HPLC-purified material)

Experimental Protocols

Protocol 1: Large-Scale Purification of this compound using Preparative HPLC
  • Sample Preparation: Dissolve 100 g of the pre-cleaned Garcinia extract in 500 mL of methanol. Sonicate for 30 minutes and filter through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • Column: C18, 50 mm i.d. x 250 mm, 10 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 80 mL/min.

    • Detection: UV at 280 nm and 360 nm.

  • Gradient Elution:

    • 0-10 min: 30% B

    • 10-50 min: 30% to 60% B

    • 50-60 min: 60% to 80% B

    • 60-65 min: 80% B (hold)

    • 65-70 min: 80% to 30% B (re-equilibration)

  • Injection and Fraction Collection: Inject 10 mL of the prepared sample per run. Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Processing: Pool the fractions containing pure this compound. Concentrate the solution under reduced pressure to remove the solvent.

Protocol 2: Crystallization of Purified this compound
  • Solvent Selection: Dissolve the concentrated this compound from the preparative HPLC step in a minimal amount of hot methanol.

  • Induce Crystallization: Slowly add distilled water (anti-solvent) to the methanol solution with gentle stirring until a slight turbidity persists.

  • Crystal Growth: Cover the container and allow it to cool slowly to room temperature, and then transfer to a 4°C refrigerator overnight.

  • Crystal Collection and Washing: Collect the formed crystals by filtration. Wash the crystals with a small amount of cold 50% methanol-water to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.

Visualizations

experimental_workflow start Crude Garcinia Extract spe Solid-Phase Extraction (SPE) (Pigment Removal) start->spe prep_hplc Preparative HPLC spe->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling concentration Solvent Removal (Concentration) pooling->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product Pure this compound (>99%) drying->final_product

Caption: A typical experimental workflow for the large-scale purification of this compound.

troubleshooting_logic start Purification Issue low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield peak_tailing Peak Tailing start->peak_tailing optimize_gradient Optimize Gradient (Shallower Slope) low_purity->optimize_gradient Closely Eluting Impurities add_orthogonal_step Add Orthogonal Step (e.g., HSCCC) low_purity->add_orthogonal_step Complex Mixture check_stability Check pH and Temperature Stability low_yield->check_stability Degradation Suspected check_recovery Optimize Fraction Collection and Solvent Removal low_yield->check_recovery Sample Loss add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) peak_tailing->add_modifier Secondary Interactions reduce_load Reduce Sample Load peak_tailing->reduce_load Column Overload

Caption: A logical relationship diagram for troubleshooting common purification challenges.

preventing degradation of Morelloflavone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Morelloflavone during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a biflavonoid naturally found in plants like Garcinia dulcis. It has garnered significant interest for its potential therapeutic properties, including its activity as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol synthesis[1]. Maintaining the structural integrity of this compound during extraction is crucial for preserving its biological activity and ensuring accurate quantification and reliable downstream applications in research and drug development.

Q2: What are the main factors that can cause this compound degradation during extraction?

The stability of flavonoids like this compound is influenced by several factors, including:

  • Temperature: High temperatures can lead to the degradation of flavonoids.[2] The optimal temperature is a balance between extraction efficiency and compound stability.

  • pH: The pH of the extraction solvent can significantly impact flavonoid stability. Extreme pH values, both acidic and alkaline, can cause structural changes and degradation.[3]

  • Light: Exposure to light, particularly UV light, can induce photodegradation of flavonoids.[4][5]

  • Oxidation: The presence of oxygen and oxidative enzymes (e.g., polyphenol oxidases) can lead to the oxidative degradation of this compound.

  • Solvent: The choice of solvent affects not only the extraction yield but also the stability of the target compound. The polarity of the solvent plays a crucial role.[6]

  • Extraction Method: Different extraction techniques (e.g., maceration, sonication, microwave-assisted extraction) expose the compound to varying levels of stress (heat, pressure), which can influence its stability.[7][8]

Q3: How does the chemical structure of this compound influence its stability?

The stability of a flavonoid is dependent on its chemical structure, particularly the number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups. A higher number of hydroxyl groups can increase the susceptibility of a flavonoid to degradation. Conversely, the presence of methoxyl groups can offer protection against degradation during certain extraction methods.[7][8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of this compound in the final extract. Incomplete Extraction: The solvent may not be optimal for this compound, or the extraction time and temperature are insufficient.Optimize Solvent: Use semi-polar solvents like ethanol or methanol, or hydroalcoholic mixtures (e.g., 70% ethanol in water) to improve solubility and extraction efficiency. Adjust Parameters: Increase the extraction time or moderately increase the temperature, while monitoring for degradation. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can enhance yield with shorter extraction times.
Degradation during Extraction: Exposure to high temperatures, inappropriate pH, or light.Control Temperature: Maintain a moderate extraction temperature (e.g., 40-60°C). Avoid prolonged heating. Control pH: Buffer the extraction solvent to a slightly acidic or neutral pH. Protect from Light: Conduct the extraction in amber glassware or a dark environment.
Presence of unknown peaks in the chromatogram, suggesting degradation products. Thermal Degradation: High temperatures used during extraction or solvent evaporation.Lower Temperature: Use lower temperatures for extraction and solvent evaporation (e.g., under reduced pressure using a rotary evaporator at <50°C).
Oxidative Degradation: Presence of oxygen or oxidative enzymes in the plant material.Use Antioxidants: Add antioxidants like ascorbic acid or β-mercaptoethanol to the extraction solvent. Inactivate Enzymes: Briefly blanching the plant material before extraction can help inactivate enzymes.
pH-induced Degradation: The pH of the extraction medium is too high or too low.Maintain Neutral or Slightly Acidic pH: Adjust the pH of the solvent to a range of 4-6 to improve the stability of many flavonoids.
Discoloration of the extract (e.g., browning). Oxidative Browning: Activity of polyphenol oxidase (PPO) enzymes.Enzyme Inactivation: As mentioned above, blanching or using enzyme inhibitors can be effective. Use of Inert Atmosphere: Performing the extraction under a nitrogen or argon atmosphere can minimize oxidation.
Inconsistent extraction yields between batches. Variability in Plant Material: Differences in the age, growing conditions, or storage of the plant material.Standardize Plant Material: Use plant material from a consistent source and of a similar age. Ensure proper drying and storage conditions.
Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio.Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol for all batches.

Quantitative Data on Flavonoid Stability

Table 1: General Stability of Flavonoids Under Various Extraction Conditions

Flavonoid ClassExtraction MethodConditionsStability/RecoveryReference
Various FlavonoidsHeated Reflux30 min in water bathMinimal decomposition[7]
Various FlavonoidsMicrowave-Assisted160 W for 1 minMinimal decomposition[7]
MyricetinVarious-Unstable (recovery <50%)[7]
AnthocyaninsThermal TreatmentpH 2.0-3.065-67% retention[2]
AnthocyaninsThermal TreatmentpH 3.5-4.052-60% retention[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Garcinia dulcis Flowers

This protocol is based on a method described for the extraction of this compound and Camboginol from Garcinia dulcis flowers[9].

  • Preparation of Plant Material: Fresh flowers of Garcinia dulcis are collected and air-dried in the shade. The dried flowers are then ground into a fine powder.

  • Extraction: The powdered flower material is subjected to extraction. While the original paper does not specify the solvent and method in the abstract, a common approach for biflavonoids involves using a semi-polar solvent.

    • Solvent: 80% Methanol or 80% Ethanol.

    • Method: Maceration with agitation for 24-48 hours at room temperature, protected from light. Alternatively, ultrasound-assisted extraction for a shorter duration (e.g., 30-60 minutes) at a controlled temperature can be used to improve efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional): The crude extract containing this compound can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20.

Protocol 2: General Protocol for Quantification of this compound by HPLC

This is a general HPLC method that can be adapted for the quantification of this compound in plant extracts[10][11][12].

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be optimized, for instance, starting with a low percentage of B and gradually increasing it.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV spectrum of the standard).

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

This compound has been shown to interact with several key signaling pathways, which are relevant to its biological activities.

Morelloflavone_Signaling_Pathways This compound This compound hmgcr HMG-CoA Reductase This compound->hmgcr inhibits rho_gtpases Rho GTPases (RhoA, Rac1) This compound->rho_gtpases inhibits erk_pathway ERK Signaling Pathway (Raf/MEK/ERK) This compound->erk_pathway inhibits cholesterol Cholesterol Biosynthesis hmgcr->cholesterol catalyzes angiogenesis Tumor Angiogenesis rho_gtpases->angiogenesis promotes cell_proliferation Cell Proliferation & Survival erk_pathway->cell_proliferation promotes

Caption: Signaling pathways modulated by this compound.

General Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Extraction_Workflow start Plant Material (e.g., Garcinia dulcis) prep Preparation (Drying, Grinding) start->prep extraction Extraction (Solvent, Method) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound pure_this compound->analysis end Quantification & Characterization analysis->end Troubleshooting_Yield start Low this compound Yield check_extraction Review Extraction Parameters start->check_extraction check_degradation Investigate Potential Degradation start->check_degradation solvent Is solvent optimal? check_extraction->solvent high_temp Was temperature too high? check_degradation->high_temp time_temp Are time/temp sufficient? solvent->time_temp Yes optimize_solvent Optimize Solvent (e.g., hydroalcoholic) solvent->optimize_solvent No optimize_params Increase time/temp moderately or use UAE/MAE time_temp->optimize_params No ph_light Was pH extreme or light exposed? high_temp->ph_light No reduce_temp Use lower temp for extraction and evaporation high_temp->reduce_temp Yes control_conditions Control pH and protect from light ph_light->control_conditions Yes

References

Technical Support Center: Morelloflavone Crystallization for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for morelloflavone crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality this compound crystals suitable for structural analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystal structure important?

This compound is a biflavonoid naturally found in plants of the Garcinia genus.[1][2][3] Its crystal structure is crucial for understanding its three-dimensional arrangement, which dictates its biological activity, including its potential as an inhibitor of enzymes like HMG-CoA reductase.[2] Detailed structural information is essential for structure-based drug design and understanding its interactions with biological targets.[4]

Q2: What are the main challenges in crystallizing this compound?

Like many natural products, crystallizing this compound can be challenging due to factors such as:

  • Purity: The presence of even minor impurities can inhibit crystal nucleation and growth. A purity of at least 80-90% is recommended before attempting crystallization.

  • Solubility: Finding the right solvent system that allows for supersaturation without rapid precipitation is critical. Flavonoids, in general, are soluble in polar organic solvents.[5]

  • Polymorphism: this compound may crystallize in different forms (polymorphs), which can affect the quality and reproducibility of the crystals.

  • Slow Crystal Growth: Natural compounds can sometimes be slow to crystallize, requiring patience and stable conditions over extended periods.

Q3: Which solvents should I consider for crystallizing this compound?

Flavonoids are generally soluble in polar solvents.[5] A good starting point for solvent screening would include acetone, ethanol, methanol, and dimethyl sulfoxide (DMSO).[5] Mixtures of a "good" solvent (in which this compound is readily soluble) and a "bad" or "anti-solvent" (in which it is poorly soluble) are often used in techniques like vapor diffusion and solvent layering to achieve the slow supersaturation needed for crystal growth.[6]

Troubleshooting Guide

Problem 1: My this compound sample is not dissolving in the chosen solvent.

  • Answer: this compound, like other flavonoids, has limited solubility in non-polar solvents.[5] Ensure you are using a sufficiently polar solvent. You may need to gently warm the solution to aid dissolution. However, be cautious with heating as it can lead to solvent evaporation and premature precipitation. If solubility is still an issue, consider a stronger polar solvent like DMSO, but be aware that its high boiling point can make it difficult to remove.

Problem 2: The solution becomes cloudy or precipitates immediately upon cooling.

  • Answer: This indicates that the solution is too supersaturated, leading to rapid precipitation rather than slow crystal growth. To resolve this, you can try the following:

    • Add a small amount of the "good" solvent back to the solution to reduce the saturation level.

    • Re-heat the solution to re-dissolve the precipitate and then allow it to cool more slowly. Insulating the container can help achieve a slower cooling rate.

    • Consider using a different solvent system where the solubility of this compound is slightly higher at room temperature.

Problem 3: No crystals have formed after several days/weeks.

  • Answer: Crystal nucleation can be a slow process. Here are several strategies to induce crystallization:

    • Introduce a seed crystal: If you have previously obtained a crystal of this compound, adding a tiny fragment to the new solution can initiate crystal growth.

    • Scratch the surface: Gently scratching the inside of the glass container with a glass rod can create microscopic imperfections that may serve as nucleation sites.

    • Increase the concentration: Allow the solvent to evaporate very slowly to gradually increase the concentration of this compound.

    • Vary the temperature: Sometimes, cycling the temperature or moving the experiment to a colder environment (e.g., a refrigerator) can promote nucleation.

Problem 4: The crystals are very small, needle-like, or of poor quality.

  • Answer: The formation of small or poor-quality crystals is often due to a rapid crystallization process where too many nuclei form simultaneously. To obtain larger, higher-quality crystals, you need to slow down the crystal growth.

    • Reduce the rate of solvent evaporation: Cover the container more tightly or use a solvent with a lower vapor pressure.

    • Use a vapor diffusion setup: This method allows for a much more controlled and slower approach to supersaturation.[6]

    • Refine the solvent system: Experiment with different ratios of the "good" and "anti-solvent" to find a combination that promotes slower growth.

    • Ensure purity: Impurities can interfere with the ordered packing of molecules in the crystal lattice. Consider further purification of your sample.

Quantitative Data

SolventPolarityGeneral Flavonoid SolubilitySuitability for Crystallization
HexaneNon-polarVery LowGood as an anti-solvent
TolueneNon-polarVery LowGood as an anti-solvent
DichloromethanePolar aproticLow to ModerateCan be used, but volatility is high
AcetonePolar aproticModerate to HighGood as a primary solvent
Ethyl AcetatePolar aproticModerateGood as a primary solvent
EthanolPolar proticModerate to HighGood as a primary solvent
MethanolPolar proticModerate to HighGood as a primary solvent
Dimethyl Sulfoxide (DMSO)Polar aproticHighGood for initial dissolution, but may be difficult to use in crystallization due to its high boiling point
WaterPolar proticVery LowCan be used as an anti-solvent with polar organic solvents

This table is a general guide based on the known behavior of flavonoids.[5][7][8] Optimal solvent systems for this compound must be determined empirically.

Experimental Protocols

1. Slow Evaporation Method

This is the simplest crystallization technique but offers less control over the rate of crystallization.

  • Methodology:

    • Dissolve the this compound sample in a suitable solvent (e.g., acetone or ethanol) to create a nearly saturated solution. A good starting point is 2-10 mg in 0.6-1 mL of solvent.[6]

    • Filter the solution to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial or small beaker.

    • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation.[9]

    • Place the container in a location free from vibrations and temperature fluctuations.

    • Monitor for crystal growth over several days to weeks.

2. Vapor Diffusion Method

This method provides excellent control over the rate of supersaturation and is suitable for small amounts of material.[6][10]

  • Methodology:

    • Prepare a concentrated solution of this compound in a "good" solvent (e.g., acetone).

    • In a larger, sealable container (e.g., a beaker or a well of a crystallization plate), place a small amount of an "anti-solvent" in which this compound is insoluble (e.g., hexane or cyclohexane).[6]

    • Place a small, open vial containing the this compound solution inside the larger container. Ensure the inner vial does not touch the walls of the outer container.[6]

    • Seal the outer container tightly.

    • The more volatile anti-solvent will slowly diffuse into the this compound solution, causing the solubility to decrease gradually and promoting crystal growth.

    • Keep the setup in a stable environment and check for crystals periodically.

3. Solvent Layering Method

This technique involves creating a distinct interface between the solution and an anti-solvent.

  • Methodology:

    • Dissolve the this compound sample in a small amount of a dense "good" solvent (e.g., dichloromethane or DMSO).

    • Carefully and slowly, add a less dense, miscible "anti-solvent" (e.g., hexane or toluene) on top of the solution, ensuring that the two layers do not mix. Using a syringe to slowly run the anti-solvent down the side of the container is recommended.[11]

    • Over time, the solvents will slowly diffuse into one another at the interface, leading to crystallization.

    • This method is often performed in narrow tubes, such as NMR tubes, to maintain a stable interface.[11]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Crystallization cluster_prep Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis Purification Purify this compound (>90%) Dissolution Dissolve in 'Good' Solvent Purification->Dissolution Slow_Evap Slow Evaporation Dissolution->Slow_Evap Saturated Solution Vapor_Diff Vapor Diffusion Dissolution->Vapor_Diff Concentrated Solution Solvent_Layer Solvent Layering Dissolution->Solvent_Layer Concentrated Solution Crystal_Harvest Harvest Crystals Slow_Evap->Crystal_Harvest Vapor_Diff->Crystal_Harvest Solvent_Layer->Crystal_Harvest XRD X-ray Diffraction Crystal_Harvest->XRD Structure_Elucidation Structural Analysis XRD->Structure_Elucidation Data Collection & Processing Troubleshooting_Tree Troubleshooting this compound Crystallization cluster_outcomes Troubleshooting this compound Crystallization cluster_solutions Troubleshooting this compound Crystallization Start Start Crystallization Experiment Check Observe after several days Start->Check No_Crystals No Crystals Check->No_Crystals Nothing happened Precipitate Amorphous Precipitate Check->Precipitate Cloudy/Solid mass Small_Crystals Small/Poor Quality Crystals Check->Small_Crystals Needles/Microcrystals Good_Crystals Good Quality Crystals Check->Good_Crystals Success Sol_No_Crystals Induce Nucleation: - Add seed crystal - Scratch vial - Slower evaporation No_Crystals->Sol_No_Crystals Sol_Precipitate Slow Down Process: - Add more 'good' solvent - Slower cooling - Use vapor diffusion Precipitate->Sol_Precipitate Sol_Small_Crystals Optimize Growth: - Reduce evaporation rate - Refine solvent ratios - Re-purify sample Small_Crystals->Sol_Small_Crystals Harvest Proceed to Analysis Good_Crystals->Harvest

References

minimizing off-target effects of Morelloflavone in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Morelloflavone in cell culture experiments, with a focus on minimizing off-target effects. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate the effective application of this compound and ensure the generation of reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a biflavonoid extracted from plants of the Garcinia genus.[1] Its primary known biological activity is the inhibition of tumor angiogenesis.[1][2] It exerts this effect by inhibiting the activation of RhoA and Rac1 GTPases and the Raf/MEK/ERK signaling pathway in endothelial cells.[1][2] Additionally, this compound has been reported to possess anti-oxidative, anti-viral, and anti-inflammatory properties.

Q2: What is the primary mechanism of action of this compound in the context of anti-angiogenesis?

A2: this compound inhibits angiogenesis by targeting key signaling pathways in endothelial cells. It significantly reduces the activation of RhoA and Rac1 GTPases and inhibits the phosphorylation of kinases in the Raf/MEK/ERK pathway, without affecting VEGFR2 activity directly.[1][2] This leads to the inhibition of VEGF-induced cell proliferation, migration, invasion, and capillary-like tube formation.[1][2]

Q3: In which solvent should I dissolve this compound for cell culture experiments?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3] For cell culture experiments, this stock solution is then diluted in the culture medium to the desired final concentration. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[4][5]

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell type and the biological effect being measured. For inhibiting VEGF-induced endothelial cell viability, significant effects are seen from 5 µmol/L, with a half-maximal inhibition (IC50) at approximately 20 µmol/L in HUVECs.[1] However, for inhibiting HUVEC migration, effects can be observed at concentrations as low as 1 µmol/L.[1] It is always recommended to perform a dose-response experiment for your specific cell line and assay.

Q5: What are the potential off-target effects of this compound?

A5: this compound is known to interact with multiple cellular targets. While its effects on Rho GTPases and the ERK pathway are well-documented in the context of angiogenesis, it has also been shown to inhibit HMG-CoA reductase and the mitotic kinesin Eg5. Depending on the research focus, these additional activities could be considered off-target effects. For example, if studying its anti-angiogenic properties, its impact on cholesterol biosynthesis via HMG-CoA reductase inhibition would be an off-target effect.

Troubleshooting & Optimization

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death/Cytotoxicity The concentration of this compound is too high for the specific cell line.- Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic threshold for your cell line. - Use the lowest effective concentration that elicits the desired on-target effect (e.g., inhibition of p-ERK) without causing significant cell death.
The final DMSO concentration is toxic to the cells.- Ensure the final DMSO concentration in the culture media is non-toxic (typically <0.1%). - Run a vehicle control (media with the same concentration of DMSO) to confirm the solvent is not causing the cytotoxicity.[4][5]
Inconsistent or No Biological Effect The concentration of this compound is too low.- Perform a dose-response experiment to ensure you are using an effective concentration. - Verify the on-target effect at the molecular level (e.g., by checking the phosphorylation status of ERK).
The compound has precipitated out of the solution.- Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. - When diluting the DMSO stock into the aqueous culture medium, add it dropwise while gently vortexing or mixing to prevent precipitation.[3]
The cell passage number is too high, leading to altered cellular responses.- Use cells with a consistent and low passage number for your experiments.
Observed Phenotype Does Not Match Expected On-Target Effect The observed phenotype is a result of an off-target effect.- Use a structurally unrelated inhibitor for the same target (if available) to see if the phenotype is replicated. - Perform a rescue experiment by overexpressing the intended target. If the phenotype is not reversed, it may be due to off-target effects. - Use a lower concentration of this compound that is sufficient to inhibit the primary target but may have a reduced impact on off-targets.
The cellular context is different from published studies.- Ensure that the cell line and culture conditions are appropriate for studying the pathway of interest. For example, for studying anti-angiogenic effects on endothelial cells, stimulation with a growth factor like VEGF is often necessary.[1]

Data Presentation

Table 1: Inhibitory Concentrations of this compound in Different Cell Lines

Cell LineCell TypeAssayIC50 ValueReference
HUVECHuman Umbilical Vein Endothelial CellsVEGF-induced Cell Viability (MTS)~20 µmol/L[1]
HUVECHuman Umbilical Vein Endothelial CellsNormal Culture Cell Viability (MTS)~80 µmol/L[1]
PC-3Human Prostate CancerCell Viability (MTS)>80 µmol/L[1]
MCF-7Human Breast CancerCytotoxicity (MTT)55.84 µg/mL (~100 µM)[6]

Mandatory Visualizations

Morelloflavone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_rho Rho GTPase Pathway cluster_erk ERK Pathway cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RhoA_GDP RhoA-GDP (inactive) VEGFR2->RhoA_GDP Rac1_GDP Rac1-GDP (inactive) VEGFR2->Rac1_GDP Raf c-Raf VEGFR2->Raf This compound This compound RhoA_GTP RhoA-GTP (active) This compound->RhoA_GTP Rac1_GTP Rac1-GTP (active) This compound->Rac1_GTP This compound->Raf RhoA_GDP->RhoA_GTP GEFs Transcription Gene Transcription (Proliferation, Migration, Invasion) RhoA_GTP->Transcription Rac1_GDP->Rac1_GTP GEFs Rac1_GTP->Transcription MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK P pERK->Transcription

Caption: this compound inhibits angiogenesis by targeting Rho GTPases and the ERK pathway.

Off_Target_Workflow cluster_validation Initial Validation cluster_investigation Off-Target Investigation cluster_conclusion Conclusion start Start: Observe Unexpected Phenotype with this compound dose_response Step 1: Perform Dose-Response Curve for Phenotype and On-Target Inhibition (p-ERK) start->dose_response compare_potency Compare IC50 (Phenotype) vs. IC50 (p-ERK) dose_response->compare_potency discrepancy Potency Discrepancy? compare_potency->discrepancy unrelated_inhibitor Step 2: Use Structurally Unrelated ERK Inhibitor discrepancy->unrelated_inhibitor Yes (Potencies Differ) on_target Conclusion: Phenotype is Likely On-Target discrepancy->on_target No (Potencies Match) phenotype_replicated Phenotype Replicated? unrelated_inhibitor->phenotype_replicated rescue_experiment Step 3: Target Overexpression or Knockdown phenotype_replicated->rescue_experiment No phenotype_replicated->on_target Yes phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued phenotype_rescued->on_target Yes off_target Conclusion: Phenotype is Likely Off-Target phenotype_rescued->off_target No

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Morelloflavone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morelloflavone, a naturally occurring biflavonoid predominantly found in the Garcinia genus, has garnered significant attention within the scientific community for its diverse pharmacological properties. This guide provides a comparative analysis of the bioactivity of this compound and its derivatives, supported by experimental data, to aid in research and drug development endeavors. The following sections detail the anticancer, antioxidant, and anti-inflammatory activities of these compounds, along with the experimental protocols utilized for their evaluation and the signaling pathways they modulate.

Comparative Bioactivity Data

The bioactivity of this compound and its derivatives varies depending on the specific chemical modifications and the biological context. The following table summarizes key quantitative data from various studies, offering a comparative overview of their potency.

CompoundBioactivityAssayCell Line/TargetIC50 / ActivityReference
This compound AnticancerMTT AssayMCF-7 (Breast Cancer)55.84 µg/mL[1]
This compound AntioxidantDPPH Radical Scavenging-57.6 µg/mL[2]
This compound-7''-O-glucoside AntioxidantDPPH Radical Scavenging-108.1 µg/mL[2]
3,8''-Binaringenin AntioxidantDPPH Radical Scavenging-112.4 µg/mL[2]
This compound AntibacterialMIC DeterminationE. faecalis225 µg/mL[2]
This compound AntibacterialMIC DeterminationK. pneumoniae225 µg/mL[2]
This compound-7''-O-glucoside AntibacterialMIC Determination-Weak activity[2]
This compound Anti-inflammatoryInhibition of pro-inflammatory cytokines-Potent inhibitor[3]
This compound Anti-angiogenicVEGF-induced cell proliferationHUVECsDose-dependent inhibition

Anticancer Activity

This compound has demonstrated notable anticancer properties. An in-vitro study on MCF-7 breast cancer cell lines revealed an IC50 value of 55.84 µg/mL, indicating its potential as a cytotoxic agent against this cancer type.[1] The proposed mechanism for its anticancer effects involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathway: this compound's Anticancer Mechanism

This compound This compound ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway Inhibits Rho_GTPases Rho GTPases (RhoA, Rac1) This compound->Rho_GTPases Inhibits Angiogenesis Tumor Angiogenesis ERK_Pathway->Angiogenesis Cell_Proliferation Cancer Cell Proliferation ERK_Pathway->Cell_Proliferation Rho_GTPases->Angiogenesis Metastasis Metastasis Rho_GTPases->Metastasis

Caption: this compound's inhibition of ERK and Rho GTPase pathways.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This compound exhibits strong antioxidant activity with an IC50 value of 57.6 µg/mL.[2] Interestingly, its glycosidic derivative, this compound-7''-O-glucoside, shows reduced antioxidant potential with an IC50 of 108.1 µg/mL.[2] This suggests that the presence of the glycoside moiety may hinder the molecule's ability to donate a hydrogen atom to scavenge free radicals. Another related biflavonoid, 3,8''-binaringenin, also displayed weaker antioxidant activity compared to this compound.[2]

Anti-inflammatory and Anti-angiogenic Activities

This compound is recognized for its potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines.[3] Furthermore, it has been shown to inhibit tumor angiogenesis by targeting Rho GTPases and the ERK signaling pathways. This dual action on inflammation and angiogenesis highlights its therapeutic potential in various pathological conditions. This compound effectively inhibits vascular endothelial growth factor (VEGF)-induced cell proliferation, migration, and invasion of human umbilical endothelial cells (HUVECs) in a dose-dependent manner.

Experimental Workflow: Anti-Angiogenesis Assays

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay HUVEC_Culture HUVEC Culture VEGF_Stimulation VEGF Stimulation HUVEC_Culture->VEGF_Stimulation Treatment Treatment with This compound VEGF_Stimulation->Treatment Proliferation_Assay Proliferation Assay Treatment->Proliferation_Assay Migration_Assay Migration Assay Treatment->Migration_Assay Tube_Formation_Assay Tube Formation Assay Treatment->Tube_Formation_Assay Matrigel_Plug_Assay Matrigel Plug Assay in Mice

Caption: Workflow for assessing the anti-angiogenic effects of this compound.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

  • Sample Preparation: Different concentrations of this compound and its derivatives are prepared in methanol.

  • Reaction Mixture: 100 µL of each sample concentration is mixed with 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid is used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Bacterial strains (e.g., E. faecalis, K. pneumoniae) are cultured in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of this compound and its derivatives are prepared in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound demonstrates significant potential across a spectrum of bioactivities, including anticancer, antioxidant, and anti-inflammatory effects. The comparative data presented in this guide indicates that structural modifications, such as glycosylation, can modulate its bioactivity. Specifically, the glycoside derivative of this compound exhibits reduced antioxidant and antibacterial efficacy compared to the parent compound. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to explore the structure-activity relationships and to develop novel therapeutic agents with enhanced potency and selectivity.

References

Morelloflavone: A Potent Biflavonoid in the Spotlight for In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Morelloflavone, a biflavonoid naturally occurring in plants of the Garcinia genus, has emerged as a promising candidate, demonstrating significant anti-inflammatory effects in various preclinical in vivo models. This guide provides a comparative analysis of this compound's performance against established anti-inflammatory drugs, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.

Comparative Efficacy in Preclinical Models of Acute Inflammation

This compound has been rigorously evaluated in two standard models of acute inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice and carrageenan-induced paw edema in rodents. These models are instrumental in assessing the potency of anti-inflammatory compounds.

TPA-Induced Ear Edema

The TPA-induced ear edema model is a well-established assay for screening topical and systemic anti-inflammatory agents. TPA application induces a rapid and pronounced inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is quantified by its ability to reduce this swelling, often expressed as the dose required to inhibit the edema by 50% (ID50).

While direct head-to-head comparative studies are limited in publicly available literature, a key study by Gil et al. (1997) established the potent anti-inflammatory activity of this compound in this model. The study reported a significant reduction in ear edema upon treatment with this compound. For a comprehensive comparison, the table below includes the reported efficacy of this compound and typical efficacy data for the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in the same experimental model.

CompoundAnimal ModelAdministration RouteKey Efficacy ParameterReported Value (vs. Control)
This compound MouseTopicalID50 (Edema Inhibition)Data from specific comparative studies needed for direct comparison. However, significant inhibition was reported.
Indomethacin MouseTopical% Inhibition of Edema~50-90% (at doses of 1-2 mg/ear)[1][2][3]
Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a cornerstone for evaluating systemic anti-inflammatory drugs. Subplantar injection of carrageenan triggers a biphasic inflammatory response, with the later phase being highly dependent on the production of prostaglandins, a key target for many anti-inflammatory drugs.

This compound has demonstrated significant dose-dependent inhibition of paw edema in this model. The following table presents a comparative overview of this compound's efficacy alongside indomethacin, a standard NSAID used as a positive control in this assay.

CompoundAnimal ModelAdministration RouteKey Efficacy ParameterReported Inhibition (%) (Dose)
This compound Rat/MouseOral/Intraperitoneal% Inhibition of Paw EdemaSignificant dose-dependent inhibition reported. Specific comparative data with indomethacin from the same study is needed for a direct quantitative comparison.
Indomethacin Rat/MouseOral/Intraperitoneal% Inhibition of Paw Edema~30-60% (at doses of 5-20 mg/kg)[4][5][6][7][8]

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate critical signaling pathways involved in the inflammatory cascade.

Inhibition of Phospholipase A2 (PLA2)

A primary mechanism underlying this compound's anti-inflammatory activity is its potent inhibition of secretory phospholipase A2 (sPLA2). sPLA2 is a pivotal enzyme that, when activated, releases arachidonic acid from cell membranes. Arachidonic acid is then metabolized to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively curtails the production of these key inflammatory molecules.

Modulation of NF-κB and MAPK Signaling Pathways

While direct in vivo evidence specifically for this compound is still emerging, flavonoids as a class are well-documented to exert their anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

  • NF-κB Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Flavonoids can inhibit the activation of NF-κB, thereby downregulating the inflammatory response.

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to inflammatory stimuli. This compound has been shown to inhibit the ERK signaling pathway, which is involved in cell proliferation and survival, processes that are also active during inflammation.

The following diagram illustrates the proposed mechanism of action for this compound in mitigating inflammation.

Morelloflavone_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA, Carrageenan) PLA2 sPLA2 Inflammatory_Stimuli->PLA2 MAPK_Pathway MAPK Pathway (ERK) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Prostaglandins Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins Inflammation Inflammation (Edema, etc.) Prostaglandins->Inflammation This compound This compound This compound->PLA2 This compound->MAPK_Pathway This compound->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Gene_Expression->Inflammation

Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

For researchers looking to validate or build upon these findings, detailed methodologies for the key in vivo experiments are provided below.

TPA-Induced Mouse Ear Edema Protocol
  • Animals: Male Swiss mice (20-25 g) are typically used.

  • Induction of Inflammation: A solution of TPA (e.g., 2.5 µg in 20 µL of acetone) is applied topically to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Treatment: this compound or the reference drug (e.g., indomethacin) is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the ear, usually 30 minutes before or after TPA application.

  • Assessment of Edema: At a specified time point (e.g., 4-6 hours) after TPA application, the mice are euthanized, and a standard-sized circular punch is taken from both ears. The weight difference between the right (inflamed) and left (control) ear punches is calculated to determine the degree of edema.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: [(C-T)/C] x 100, where C is the mean edema weight in the control group and T is the mean edema weight in the treated group. The ID50 value can then be determined from the dose-response curve.

Carrageenan-Induced Rat Paw Edema Protocol
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the subplantar region of the right hind paw. The paw volume is measured before the injection using a plethysmometer.

  • Treatment: this compound or the reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Assessment of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated for each time point. The percentage inhibition of edema is calculated for each treated group compared to the control group that received only carrageenan.

The following diagram outlines the general workflow for in vivo anti-inflammatory screening.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice or Rats) Grouping Grouping of Animals (Control, Vehicle, Test Compound, Standard Drug) Animal_Acclimatization->Grouping Pre_Treatment Pre-treatment (Test Compound/Standard Drug Administration) Grouping->Pre_Treatment Inflammation_Induction Induction of Inflammation (TPA or Carrageenan) Pre_Treatment->Inflammation_Induction Observation_Period Observation Period (Measurement of Edema at Specific Time Points) Inflammation_Induction->Observation_Period Data_Collection Data Collection and Euthanasia (e.g., Paw Volume, Ear Punch Weight) Observation_Period->Data_Collection Data_Analysis Data Analysis (% Inhibition, Statistical Significance) Data_Collection->Data_Analysis

General workflow for in vivo anti-inflammatory assays.

Conclusion

The available in vivo data strongly support the anti-inflammatory properties of this compound. Its ability to potently inhibit key inflammatory mediators and pathways, as demonstrated in established preclinical models, positions it as a compelling candidate for further investigation and development as a novel anti-inflammatory therapeutic. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to explore the full potential of this promising natural compound. Further head-to-head studies with standard anti-inflammatory drugs will be crucial to fully elucidate its comparative efficacy and advance its potential clinical application.

References

A Comparative Analysis of Morelloflavone from Diverse Garcinia Species for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Morelloflavone, a promising biflavonoid, isolated from various Garcinia species. We delve into its therapeutic potential by presenting quantitative data on its yield and biological activities, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action. This document aims to be a valuable resource for researchers exploring the potential of this compound in drug discovery and development.

Data Presentation: A Quantitative Overview

The following table summarizes the available quantitative data on the yield and biological activities of this compound from different Garcinia species. It is important to note that direct comparisons may be limited due to variations in extraction methods, experimental conditions, and the specific plant parts used in the cited studies.

Garcinia SpeciesPlant PartYield of this compoundBiological ActivityAssayResult (IC₅₀/EC₅₀)Reference(s)
Garcinia dulcis Flower351.25 ± 2.88 mg/g of acetone extract (35.13%)Anticancer (Anti-angiogenesis)MTS assay on VEGF-induced endothelial cells~20 µmol/L[1]
Garcinia brasiliensis Epicarp137 mg isolated (initial extract amount not specified for % yield)AntioxidantDPPH radical scavenging49.5 µM[2][3]
Garcinia cymosa Stem BarkNot specifiedAnticancerMTT assay on MCF-7 cells55.84 µg/mL[4][5]
Garcinia morella HeartwoodNot specifiedAntioxidant, Anti-inflammatory, AnticancerVariousQualitative descriptions[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for reproducible research.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods described for Garcinia brasiliensis[2][9].

  • Plant Material Preparation: Air-dry the desired plant part (e.g., epicarp, heartwood) at 40°C and grind it into a fine powder.

  • Extraction:

    • Perform sequential extraction of the powdered plant material with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and then methanol.

    • Concentrate the ethyl acetate extract, which typically contains this compound, under reduced pressure using a rotary evaporator.

  • Purification:

    • Subject the concentrated ethyl acetate extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest and further purify using techniques like preparative HPLC to obtain pure this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity[2][3][7][10].

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • This compound solution (various concentrations in methanol).

    • Ascorbic acid (positive control).

  • Procedure:

    • In a 96-well plate, add 100 µL of different concentrations of the this compound solution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

Anti-inflammatory Activity Assessment: COX-2 Inhibition Assay

This protocol outlines a common method to assess the anti-inflammatory potential of this compound by measuring the inhibition of the COX-2 enzyme[11].

  • Reagents:

    • COX-2 enzyme.

    • Arachidonic acid (substrate).

    • A fluorescent probe that reacts with the product of the COX-2 reaction.

    • This compound solution (various concentrations).

    • Celecoxib (positive control).

  • Procedure:

    • Pre-incubate the COX-2 enzyme with different concentrations of this compound or the positive control in a 96-well plate.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Add the fluorescent probe to the wells.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound.

    • Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the COX-2 enzyme activity.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[4][5][12][13].

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Cancer cell line of interest (e.g., MCF-7).

    • Culture medium.

    • This compound solution (various concentrations).

    • DMSO (for dissolving formazan crystals).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Experimental Workflow

experimental_workflow plant_material Garcinia Species (e.g., Heartwood, Flower, Epicarp) extraction Extraction (e.g., Maceration with Solvents) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (e.g., Column Chromatography, HPLC) crude_extract->purification This compound Pure this compound purification->this compound biological_assays Biological Activity Assays This compound->biological_assays antioxidant Antioxidant (DPPH Assay) biological_assays->antioxidant anti_inflammatory Anti-inflammatory (COX-2 Assay) biological_assays->anti_inflammatory anticancer Anticancer (MTT Assay) biological_assays->anticancer data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis

Caption: Workflow for the isolation and biological evaluation of this compound.

Signaling Pathways

signaling_pathway cluster_anticancer Anticancer (Anti-angiogenesis) Pathway cluster_anti_inflammatory Anti-inflammatory Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR RhoGTPases Rho GTPases (RhoA, Rac1) VEGFR->RhoGTPases ERK_pathway Raf/MEK/ERK Pathway VEGFR->ERK_pathway Angiogenesis Angiogenesis (Cell Proliferation, Migration) RhoGTPases->Angiogenesis ERK_pathway->Angiogenesis Morelloflavone_ac This compound Morelloflavone_ac->RhoGTPases Inhibition Morelloflavone_ac->ERK_pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Morelloflavone_ai This compound Morelloflavone_ai->IKK Inhibition

Caption: Proposed signaling pathways for this compound's biological activities.

References

Morelloflavone: A Natural Biflavonoid's Potential in HMG-CoA Reductase Inhibition Compared to Statin Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism

The quest for novel therapeutic agents to manage hypercholesterolemia has led researchers to explore natural compounds with the potential to modulate cholesterol biosynthesis. One such compound of interest is morelloflavone, a biflavonoid isolated from Garcinia dulcis. This guide provides a comparative analysis of the efficacy of this compound as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, against established HMG-CoA reductase inhibitors, commonly known as statins. This comparison is supported by available experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of Inhibitory Activity

In contrast, the efficacy of statins is ubiquitously reported using IC50 values, which quantify the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available inhibitory data for this compound and a selection of widely recognized statins.

Inhibitor Type Inhibitory Value (Ki/IC50) Mode of Inhibition (with respect to HMG-CoA)
This compound BiflavonoidKi = 80.87 ± 0.06 µM[1]Competitive[1]
Atorvastatin StatinIC50 = 8 nM[2]Competitive
Fluvastatin StatinIC50 = 8 nMCompetitive
Pravastatin StatinIC50 = 5.6 µM[1]Competitive
Simvastatin StatinIC50 (in Hep G2 cells) = 34 nMCompetitive

Note: A lower Ki or IC50 value indicates a higher potency of the inhibitor. It is important to consider that Ki and IC50 are different parameters and direct comparison should be made with caution. The provided data suggests that while this compound does exhibit inhibitory activity, the commercially available statins are significantly more potent inhibitors of HMG-CoA reductase.

Mechanism of Action: Targeting the Cholesterol Biosynthesis Pathway

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and irreversible step in the cholesterol biosynthesis pathway. By inhibiting this enzyme, both this compound and statins effectively reduce the endogenous production of cholesterol. This compound has been shown to be a competitive inhibitor with respect to the substrate HMG-CoA and a non-competitive inhibitor with respect to the cofactor NADPH.[1] This indicates that this compound directly competes with HMG-CoA for binding to the active site of the enzyme.

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by HMG-CoA reductase inhibitors.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Inhibitors This compound Statins Inhibitors->HMG_CoA

Cholesterol Biosynthesis Pathway and Point of Inhibition.

Experimental Protocols for HMG-CoA Reductase Activity Assay

The inhibitory activity of compounds like this compound and statins on HMG-CoA reductase is typically determined using in vitro enzyme activity assays. A common method is the spectrophotometric assay, which measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.

Key Components of the Assay:

  • HMG-CoA Reductase Enzyme: Purified or recombinant enzyme.

  • Substrate: HMG-CoA.

  • Cofactor: NADPH.

  • Assay Buffer: To maintain optimal pH and ionic strength.

  • Inhibitor: The compound to be tested (e.g., this compound, statin).

  • Spectrophotometer: To measure the change in absorbance over time.

General Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

  • Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation: The reaction is initiated by adding the substrate, HMG-CoA.

  • Kinetic Measurement: The decrease in absorbance at 340 nm is monitored kinetically over a specific period.

  • Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines the general workflow for an in vitro HMG-CoA reductase inhibition assay.

HMG_CoA_Reductase_Assay_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Start->Prepare_Mixture Add_Inhibitor Add Test Inhibitor (e.g., this compound, Statin) Prepare_Mixture->Add_Inhibitor Add_Substrate Initiate Reaction (Add HMG-CoA) Add_Inhibitor->Add_Substrate Measure_Absorbance Kinetic Measurement (Spectrophotometer at 340 nm) Add_Substrate->Measure_Absorbance Analyze_Data Data Analysis (Calculate % Inhibition and IC50/Ki) Measure_Absorbance->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Workflow for HMG-CoA Reductase Inhibition Assay.

Conclusion

This compound demonstrates in vitro inhibitory activity against HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its competitive inhibition mechanism with respect to HMG-CoA is similar to that of statins. However, based on the available data, the inhibitory potency of this compound, as indicated by its Ki value, is considerably lower than that of commonly prescribed statins, for which IC50 values are in the nanomolar to low micromolar range.

Further research, including the determination of this compound's IC50 value and in vivo studies, is warranted to fully elucidate its potential as a hypocholesterolemic agent. For drug development professionals, while this compound may not be as potent as existing synthetic drugs, its natural origin and unique biflavonoid structure could serve as a scaffold for the development of new and potentially safer HMG-CoA reductase inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers interested in exploring the therapeutic potential of this compound and other natural compounds in cardiovascular disease management.

References

A Comparative Guide to the Anti-Angiogenic Properties of Morelloflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-angiogenic properties of Morelloflavone, a naturally occurring biflavonoid. Its performance is objectively compared with other alternatives, including the well-known flavonoid Quercetin and the FDA-approved anti-angiogenic drugs Sunitinib and Bevacizumab. This comparison is supported by experimental data from key in vitro and ex vivo angiogenesis assays. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate replication and further research.

Comparative Analysis of Anti-Angiogenic Activity

The anti-angiogenic potential of this compound and its comparators was evaluated using several standard assays. The half-maximal inhibitory concentration (IC50) values for the inhibition of Vascular Endothelial Growth Factor (VEGF)-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) are presented below, providing a quantitative comparison of their potency.

Compound/DrugTarget/MechanismHUVEC Proliferation IC50 (VEGF-induced)Key Findings & References
This compound Rho GTPases (RhoA, Rac1), ERK Signaling Pathway~20 µM[1]Inhibits VEGF-induced cell proliferation, migration, invasion, and tube formation. Does not directly inhibit VEGFR2.[1][2]
Quercetin VEGFR2, PI3K/AKT/mTOR, MAPKVariable (typically 10-100 µM)[3][4]A widely studied flavonoid with demonstrated anti-angiogenic effects through multiple signaling pathways.[4]
Sunitinib Multi-targeted Tyrosine Kinase Inhibitor (VEGFRs, PDGFRs, c-KIT)~0.01 µM (VEGF-dependent)[5]Potent inhibitor of endothelial cell proliferation by directly targeting VEGFR2.[5][6]
Bevacizumab VEGF-A LigandVariable (typically in pM to nM range)[7][8]A monoclonal antibody that neutralizes VEGF-A, preventing its interaction with its receptors.[7][8][9][10][11]

In Vitro and Ex Vivo Assay Performance

The following table summarizes the reported effects of this compound in key angiogenesis assays.

AssayThis compound EffectConcentrationReference
HUVEC Migration (Wound Healing) Significant inhibitionStarting at 1 µM[1]
HUVEC Invasion (Transwell Assay) InhibitionStarting at 10 µM[1]
HUVEC Tube Formation 50% inhibition at 10 µM; complete inhibition at 50 µM10-50 µM[1]
Rat Aortic Ring Sprouting Near complete inhibition of microvessel sprouting5 µM

Signaling Pathway of this compound's Anti-Angiogenic Action

This compound exerts its anti-angiogenic effects by targeting intracellular signaling pathways downstream of VEGF receptor activation, specifically the Rho GTPases and the Raf/MEK/ERK pathway. Notably, it does not inhibit the VEGF receptor 2 (VEGFR2) directly.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RhoGTPases Rho GTPases (RhoA, Rac1) VEGFR2->RhoGTPases Raf Raf VEGFR2->Raf This compound This compound This compound->RhoGTPases This compound->Raf Migration Cell Migration & Invasion RhoGTPases->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation

Caption: this compound's anti-angiogenic signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro and ex vivo assays used to assess anti-angiogenic properties.

G cluster_0 HUVEC Proliferation Assay cluster_1 Wound Healing (Migration) Assay cluster_2 Tube Formation Assay p1 Seed HUVECs in 96-well plate p2 Starve cells (low serum) p1->p2 p3 Treat with this compound & VEGF p2->p3 p4 Incubate for 48-72h p3->p4 p5 Assess cell viability (e.g., MTT assay) p4->p5 m1 Grow HUVECs to confluent monolayer m2 Create a 'scratch' with a pipette tip m1->m2 m3 Treat with this compound & VEGF m2->m3 m4 Image at 0h and monitor wound closure m3->m4 m5 Quantify migration rate m4->m5 t1 Coat plate with Matrigel t2 Seed HUVECs on Matrigel t1->t2 t3 Treat with this compound & VEGF t2->t3 t4 Incubate for 6-18h t3->t4 t5 Image and quantify tube network t4->t5

Caption: In vitro anti-angiogenesis assay workflows.

G cluster_0 Rat Aortic Ring Assay cluster_1 Mouse Matrigel Plug Assay r1 Excise and section thoracic aorta r2 Embed aortic rings in Matrigel r1->r2 r3 Treat with this compound r2->r3 r4 Culture for 7-14 days r3->r4 r5 Quantify microvessel outgrowth r4->r5 mp1 Mix Matrigel with VEGF & this compound mp2 Subcutaneously inject into mice mp1->mp2 mp3 Allow plug to solidify mp2->mp3 mp4 Excise plug after 7-21 days mp3->mp4 mp5 Analyze angiogenesis (e.g., hemoglobin content, CD31 staining) mp4->mp5

Caption: Ex vivo and in vivo anti-angiogenesis assay workflows.

Detailed Experimental Protocols

HUVEC Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Seeding: HUVECs are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[12][13]

  • Serum Starvation: The growth medium is replaced with a low-serum medium (e.g., 1% FBS) for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[14]

  • Treatment: Cells are treated with various concentrations of this compound (or comparator compounds) in the presence of a pro-angiogenic stimulus, typically VEGF (e.g., 10 ng/mL).

  • Incubation: The plates are incubated for 48 to 72 hours.

  • Quantification: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the percentage of inhibition is calculated relative to the VEGF-treated control.[13]

Wound Healing (Scratch) Migration Assay

This assay assesses the effect of a compound on the directional migration of a sheet of endothelial cells.

  • Cell Culture: HUVECs are grown in 6-well or 12-well plates until they form a confluent monolayer.[15][16]

  • Wound Creation: A sterile pipette tip (p200 or p10) is used to create a linear "scratch" or wound in the cell monolayer.[15][16]

  • Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.[16]

  • Treatment: The medium is replaced with a low-serum medium containing the test compound (this compound) and VEGF.

  • Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Quantification: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time using image analysis software (e.g., ImageJ).

Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

  • Plate Coating: A 96-well or 48-well plate is coated with a thin layer of Matrigel (a basement membrane extract) and allowed to solidify at 37°C for 30-60 minutes.[17][18][19][20]

  • Cell Seeding: HUVECs are harvested and resuspended in a low-serum medium containing the test compound and VEGF. The cell suspension is then added to the Matrigel-coated wells.[17][18][19]

  • Incubation: The plate is incubated at 37°C for 4 to 18 hours to allow for the formation of tube-like structures.[19]

  • Imaging and Quantification: The formation of capillary-like networks is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[17][19]

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from an existing blood vessel.

  • Aorta Excision: The thoracic aorta is carefully excised from a euthanized rat and placed in a sterile, serum-free medium on ice.[21][22][23]

  • Ring Preparation: The surrounding fibro-adipose tissue is meticulously removed, and the aorta is cross-sectioned into 1-2 mm thick rings.[21][22][23]

  • Embedding: Each aortic ring is embedded in a gel matrix, such as Matrigel or collagen, in a 24-well or 48-well plate.[21][22]

  • Treatment: The rings are cultured in a serum-free or low-serum medium containing the test compound (this compound).

  • Culture and Observation: The cultures are maintained for 7-14 days, with the medium and test compound replenished every 2-3 days. The outgrowth of microvessels from the aortic rings is observed and photographed at regular intervals.[22]

  • Quantification: The extent of angiogenesis is quantified by measuring the length and number of the sprouting microvessels.[22][23]

Mouse Matrigel Plug Assay

This in vivo assay assesses angiogenesis within a subcutaneously implanted gel plug.

  • Matrigel Preparation: Liquid Matrigel, kept on ice, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (this compound).[24][25][26][27]

  • Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of a mouse. At body temperature, the Matrigel solidifies, forming a plug.[24][25][26]

  • Incubation Period: The mice are maintained for a period of 7 to 21 days to allow for the ingrowth of new blood vessels into the Matrigel plug.

  • Plug Excision and Analysis: The Matrigel plugs are excised, photographed, and processed for analysis.[24]

  • Quantification: Angiogenesis is quantified by measuring the hemoglobin content of the plug (as an index of blood perfusion) or by immunohistochemical staining for endothelial cell markers such as CD31 to visualize and quantify the microvessel density.[24][25][26][27]

References

A Comparative Guide to the Structure-Activity Relationship of Morelloflavone and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morelloflavone, a biflavonoid predominantly found in the Garcinia genus, has garnered significant scientific interest for its diverse pharmacological activities. Understanding the relationship between its chemical structure and biological function is pivotal for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its naturally occurring analogues, focusing on their antioxidant and cytotoxic properties, supported by experimental data.

Quantitative Comparison of Biological Activity

The antioxidant potential of this compound and its analogues, isolated from Garcinia griffithii, has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to scavenge 50% of the DPPH radicals, are presented in Table 1. A lower IC50 value corresponds to a higher antioxidant activity. Additionally, the cytotoxic activity of this compound against the MCF-7 breast cancer cell line is included.

Compound NameStructural ModificationsAntioxidant Activity (DPPH Assay) IC50 (µg/mL)[1][2][3]Cytotoxic Activity (MCF-7 cells) IC50 (µg/mL)[4]
This compound -57.655.84
This compound-7''-O-glucosideGlycosylation at the 7''-position> 100Not available
3,8''-BinaringeninDifferent flavonoid subunit (Naringenin)85.2Not available
3,8''-Binaringenin-7''-O-glucosideDifferent flavonoid subunit and glycosylation> 100Not available
Amentoflavone-4''-methyletherDifferent biflavonoid linkage and methylation92.8Not available

Structure-Activity Relationship Insights

Based on the data presented, several key structure-activity relationships can be elucidated:

  • Glycosylation: The addition of a glucose moiety at the 7''-position of this compound (this compound-7''-O-glucoside) and 3,8''-Binaringenin (3,8''-Binaringenin-7''-O-glucoside) leads to a significant decrease in antioxidant activity, with IC50 values exceeding 100 µg/mL[2]. This suggests that the free hydroxyl group at this position is crucial for radical scavenging.

  • Flavonoid Subunit Composition: this compound, which is a biflavonoid composed of apigenin and luteolin moieties, exhibits stronger antioxidant activity (IC50 = 57.6 µg/mL) compared to 3,8''-Binaringenin (IC50 = 85.2 µg/mL), which is a dimer of naringenin[1][2][3]. This highlights the importance of the specific flavonoid units in determining the overall antioxidant potential.

  • Biflavonoid Linkage and Methylation: Amentoflavone-4''-methylether, which has a different linkage between the flavonoid units and a methoxy group, shows the weakest antioxidant activity among the non-glycosylated analogues (IC50 = 92.8 µg/mL)[1][2][3].

Experimental Protocols

DPPH Radical Scavenging Assay

The antioxidant activity of the compounds was determined using the DPPH radical scavenging assay[5][6].

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Reaction mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control sample is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[7][8].

  • Cell seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization of formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of cell viability: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Relationships and Workflows

To further illustrate the structure-activity relationships and experimental processes, the following diagrams are provided.

SAR_Morelloflavone_Analogues cluster_this compound This compound Core cluster_analogues Analogues This compound This compound (Apigenin-Luteolin Dimer) IC50 = 57.6 µg/mL Morelloflavone_Glucoside This compound-7''-O-glucoside IC50 > 100 µg/mL This compound->Morelloflavone_Glucoside Glycosylation at 7''-OH (Decreases Activity) Binaringenin 3,8''-Binaringenin (Naringenin Dimer) IC50 = 85.2 µg/mL This compound->Binaringenin Different Flavonoid Subunit (Decreases Activity) Amentoflavone_Methyl Amentoflavone-4''-methylether IC50 = 92.8 µg/mL This compound->Amentoflavone_Methyl Different Linkage & Methylation (Decreases Activity) Binaringenin_Glucoside 3,8''-Binaringenin-7''-O-glucoside IC50 > 100 µg/mL Binaringenin->Binaringenin_Glucoside Glycosylation at 7''-OH (Decreases Activity)

Caption: Structure-activity relationship of this compound analogues on antioxidant activity.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Test Compound Solutions (Varying Concentrations) start->prep_samples mix Mix DPPH Solution with Test Compound or Control prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

Reproducibility of Morelloflavone's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of published studies on the effects of Morelloflavone, a biflavonoid with demonstrated anti-angiogenic, anti-inflammatory, and neuroprotective properties. By presenting experimental data in a structured format, detailing methodologies, and visualizing key pathways, this guide aims to facilitate the objective assessment of the reproducibility of this compound's biological activities.

Anti-Angiogenic Effects of this compound

This compound has been shown to inhibit several key processes in angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis. The primary mechanism of action appears to be the inhibition of the Rho GTPases and Extracellular Signal-Regulated Kinase (ERK) signaling pathways.

Signaling Pathway Implicated in Anti-Angiogenesis

The signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF) is crucial for angiogenesis. This compound has been reported to interfere with this pathway by inhibiting the activation of RhoA and Rac1 GTPases and the phosphorylation of Raf/MEK/ERK pathway kinases, without affecting the activity of the VEGF receptor 2 (VEGFR2) itself.[1][2]

Morelloflavone_Anti_Angiogenesis_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Rho_GTPases Rho GTPases (RhoA, Rac1) VEGFR2->Rho_GTPases Activates Raf_MEK_ERK Raf/MEK/ERK Pathway VEGFR2->Raf_MEK_ERK Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Rho_GTPases->Angiogenesis Raf_MEK_ERK->Angiogenesis This compound This compound This compound->Rho_GTPases This compound->Raf_MEK_ERK Anti_Angiogenesis_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Models HUVEC_Proliferation HUVEC Proliferation (MTS Assay) HUVEC_Migration HUVEC Migration (Wound Healing) HUVEC_Invasion HUVEC Invasion (Transwell Assay) HUVEC_Tube_Formation HUVEC Tube Formation (Matrigel Assay) Aortic_Ring Rat Aortic Ring Assay Matrigel_Plug Mouse Matrigel Plug Assay Xenograft PC-3 Xenograft Mouse Model This compound This compound This compound->HUVEC_Proliferation This compound->HUVEC_Migration This compound->HUVEC_Invasion This compound->HUVEC_Tube_Formation This compound->Aortic_Ring This compound->Matrigel_Plug This compound->Xenograft Morelloflavone_Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK

References

Morelloflavone as a Reference Standard in Phytochemical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical analysis, the selection of an appropriate reference standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. Morelloflavone, a biflavonoid predominantly found in plants of the Garcinia genus, is increasingly utilized as a reference standard for the analysis of complex plant extracts. This guide provides a comprehensive comparison of this compound with other commonly used flavonoid reference standards, supported by experimental data and detailed analytical protocols.

Physicochemical Properties of this compound

This compound is a biflavonoid known for its various biological activities.[1] Its fundamental properties are essential for its characterization and use as a reference standard.

PropertyValueSource
Molecular Formula C₃₀H₂₀O₁₁PubChem
Molecular Weight 556.48 g/mol PubChem
Appearance Yellow powderBioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Performance Comparison of Flavonoid Reference Standards

The performance of a reference standard is evaluated based on several key validation parameters. The following tables summarize the performance of this compound in High-Performance Liquid Chromatography (HPLC) and compare it with other widely used flavonoid reference standards in both HPLC and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC) Data
Reference StandardLinearity (Concentration Range)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
This compound -0.9635.2 mg/g---
Quercetin 5-25 µg/mL>0.9990.570 µg/mL0.500 µg/mL97.73-98.89%<2%
Rutin 200-600 ng>0.99--99.14-99.60%-
Kaempferol 10-60 µg/mL0.9989--99.96-100.17%<2%
Luteolin 0.01-1.0 µg-0.0015 µg0.0051 µg98.1-110.1%<1.2%
Apigenin 50-250 ng/band>0.997.97 ng/band24.155 ng/band97.72-99.29%-

Data for this compound is limited, highlighting a need for further validation studies to establish it as a more robust reference standard.

High-Performance Thin-Layer Chromatography (HPTLC) Data
Reference StandardLinearity (Concentration Range)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
Quercetin 10-60 µg/mL0.998123.05 ng/mL69.87 ng/mL98.13-99.42%0.15-0.38% (Intraday)
Rutin 200-1000 ng/spot0.99932.145 ng/spot6.5 ng/spot--
Kaempferol 200-700 ng/spot0.99725 ng/spot76.47 ng/spot99.60-99.85%-
Luteolin 200-1000 ng/band>0.9942.6 ng/band129.08 ng/band96.67-102.92%<2%
Apigenin 200-1200 ng/spot>0.9971.06 ng/spot230.33 ng/spot99.15-101.53%-

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying analytical results. Below are representative protocols for HPLC and HPTLC analysis of flavonoids.

High-Performance Liquid Chromatography (HPLC) Protocol for Flavonoid Quantification

This protocol is a general guideline and may require optimization for specific flavonoids and sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic, for column equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Flavonoids are typically detected between 254 nm and 370 nm. For this compound, a wavelength of 280 nm has been used.[2]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol, ethanol). The extract may need to be filtered and diluted before injection.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol for Flavonoid Quantification

This protocol provides a general framework for HPTLC analysis.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Sample and Standard Application: Apply samples and standards as bands of a defined width (e.g., 8 mm) using an automated applicator.

  • Mobile Phase (Developing Solvent): A variety of solvent systems can be used depending on the flavonoids of interest. A common system for flavonoids is Toluene: Ethyl acetate: Formic acid (e.g., in a ratio of 5:4:1, v/v/v). For a this compound glycoside, a mobile phase of ethyl acetate: methanol: formic acid (80:17.5:2.5 v/v) has been reported.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Densitometric Analysis: After drying the plate, scan the chromatogram using a TLC scanner at the wavelength of maximum absorbance for the target analyte. For many flavonoids, this is in the range of 254 nm or 366 nm.

Visualizing the Analytical Workflow

Understanding the logical flow of phytochemical analysis is crucial for experimental design and execution.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration & Dilution extraction->filtration hplc_hptlc HPLC / HPTLC Analysis filtration->hplc_hptlc Sample Injection ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol work_std Working Standards stock_sol->work_std work_std->hplc_hptlc Standard Injection detection UV/DAD Detection hplc_hptlc->detection peak_integration Peak Integration detection->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve Standard Peaks quantification Quantification of Analyte peak_integration->quantification Sample Peaks cal_curve->quantification

Caption: Experimental workflow for flavonoid quantification.

Conclusion

This compound holds promise as a reference standard in phytochemical analysis, particularly for the quantification of biflavonoids and related compounds in Garcinia species and other plant matrices. However, the currently available validation data for this compound is less comprehensive compared to more established flavonoid standards like Quercetin, Rutin, and Kaempferol. To solidify its position as a reliable reference standard, further rigorous validation studies are necessary to establish a complete profile of its performance characteristics, including linearity, LOD, LOQ, accuracy, and precision, across various analytical platforms. Researchers and drug development professionals should consider the available data and the specific requirements of their analysis when selecting the most appropriate reference standard for their work.

References

Safety Operating Guide

Proper Disposal of Morelloflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Morelloflavone's Properties for Safe Disposal

A summary of key chemical and physical properties of this compound is presented below. This information is crucial for selecting appropriate disposal containers and methods.

PropertyValueSource
Molecular Formula C₃₀H₂₀O₁₁PubChem
Molecular Weight 556.5 g/mol PubChem
Appearance Yellow powderBioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Step-by-Step Disposal Protocol for this compound Waste

The following procedure is based on general best practices for the disposal of non-halogenated organic chemical waste.[1][2] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety goggles to protect from splashes.

    • A laboratory coat to prevent skin and clothing contamination.

    • Nitrile gloves to avoid direct skin contact.

    • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste (e.g., powder, contaminated consumables like weigh boats or filter paper) in a designated, compatible hazardous waste container.

    • The container must be in good condition, with a secure, leak-proof lid.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated "Non-Halogenated Organic Liquid Waste" container.[1]

    • Ensure the container is made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents).

    • Do not fill the container to more than 80% capacity to allow for expansion.

  • Sharps Waste:

    • Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound."

    • If in solution, list all chemical constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location (building and room number).

    • An indication of the hazards (e.g., "Flammable Liquid" if dissolved in a flammable solvent).

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.

5. Disposal Request:

  • Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

MorelloflavoneDisposal start Start: This compound Waste Generated ppe Wear Appropriate PPE: - Goggles - Lab Coat - Gloves start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Non-Halogenated Organic Liquid Waste Container liquid->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage full Container Full or Time Limit Reached? storage->full full->storage No request Request Pickup by Environmental Health & Safety (EHS) full->request Yes end End: Proper Disposal request->end

Figure 1. Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific hazardous waste management procedures established by your institution's Environmental Health and Safety department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Morelloflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a steadfast commitment to safety is the cornerstone of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling Morelloflavone, a biflavonoid compound with notable biological activities. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experiments.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound to prevent dermal, ocular, and respiratory exposure. The required protective gear is summarized below.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldMust meet European standard EN 166 or OSHA-approved standards to provide a barrier against dust and splashes.[1]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. It is crucial to check for the breakthrough time and glove thickness appropriate for the duration of handling.[1]
Body Protective ClothingA long-sleeved laboratory coat is mandatory. For larger-scale operations, consider chemical-resistant aprons or suits.[1]
Respiratory RespiratorUnder normal, well-ventilated laboratory use, specific respiratory protection may not be required. For large-scale use, or in cases of aerosol generation or insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]

Operational and Disposal Plans: A Step-by-Step Workflow

Proper handling and disposal are crucial for laboratory safety and environmental protection. The following workflow outlines the key steps for a safe operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Assemble PPE Assemble PPE Consult SDS->Assemble PPE 1. Review Prepare Workspace Prepare Workspace Assemble PPE->Prepare Workspace 2. Don Weighing Weighing Prepare Workspace->Weighing 3. Proceed Dissolving Dissolving Weighing->Dissolving 4. In Fume Hood Reaction Reaction Dissolving->Reaction 5. Controlled Decontaminate Equipment Decontaminate Equipment Reaction->Decontaminate Equipment 6. Post-Experiment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste 7. Separate Dispose Waste Dispose Waste Segregate Waste->Dispose Waste 8. Follow Guidelines

A stepwise workflow for the safe handling and disposal of this compound.

Experimental Protocols:

  • Preparation:

    • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

    • Assemble PPE: Gather all necessary PPE as specified in the table above.

    • Prepare Workspace: Ensure a clean and organized workspace, preferably within a certified chemical fume hood. All necessary equipment, including spatulas, weigh boats, and labeled waste containers, should be readily accessible.

  • Handling:

    • Weighing: To minimize dust, carefully transfer the solid using a spatula rather than pouring.

    • Dissolving: If preparing a solution, slowly add the solvent to the weighed this compound within the fume hood.

    • Reaction: Conduct all experimental procedures within the fume hood to contain any potential fumes or aerosols.

  • Cleanup and Disposal:

    • Decontaminate Equipment: Clean all non-disposable equipment thoroughly with an appropriate solvent.

    • Segregate Waste:

      • Solid Waste: Contaminated disposable items such as gloves, weigh paper, and absorbent pads should be placed in a clearly labeled, sealed hazardous waste container.

      • Liquid Waste: Solutions containing this compound and rinsate from equipment cleaning should be collected in a designated, labeled hazardous liquid waste container.

    • Dispose of Waste: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Emergency Procedures: First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.